molecular formula C5H9N3S B1282503 5-(2-Aminoethyl)thiazol-2-amine

5-(2-Aminoethyl)thiazol-2-amine

Cat. No.: B1282503
M. Wt: 143.21 g/mol
InChI Key: LZHGBLUAJMICBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Aminoethyl)thiazol-2-amine is a synthetic organic compound featuring a thiazole heterocyclic core, an amine group at the 2-position, and a 2-aminoethyl substituent at the 5-position. Its molecular formula is C 5 H 9 N 3 S . This structure makes it a valuable intermediate and scaffold in medicinal chemistry and biochemical research. The compound has demonstrated significant potential in various research areas. Studies on thiazole-derived compounds indicate potent antibacterial properties against both Gram-positive and Gram-negative bacteria . Furthermore, its core structure, the 2-aminothiazole scaffold, is recognized as a privileged pharmacophore in oncology research, with derivatives showing anticancer activity by exhibiting cytotoxic and antiproliferative effects on human cancer cell lines, including leukemia cells . The primary amine functionalities and the thiazole ring provide sites for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the synthesis of diverse derivatives for biological evaluation . The dihydrochloride salt form of this compound (CAS 105774-05-8) is often utilized to enhance solubility and stability in aqueous research solutions . As with all research chemicals, this product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

5-(2-aminoethyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c6-2-1-4-3-8-5(7)9-4/h3H,1-2,6H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHGBLUAJMICBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105774-05-8
Record name 5-(2-aminoethyl)-1,3-thiazol-2-amine
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Foundational & Exploratory

A Senior Application Scientist's Guide to the 5-(2-Aminoethyl)thiazol-2-amine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets. This guide deconstructs the pharmacological significance of this core, using the specific structure of 5-(2-Aminoethyl)thiazol-2-amine as an exemplar for exploring the strategic importance of C5-functionalization. We will delve into the structure-activity relationships (SAR) that govern its utility, examine its role in successful clinical agents, and provide robust, field-proven experimental workflows for synthesizing and evaluating novel analogs. This document is intended for researchers and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The 2-Aminothiazole Core: A Privileged Scaffold with a Caveat

The 2-aminothiazole ring is a recurring motif in a vast array of biologically active compounds, from anticancer agents to antimicrobials and CNS-active drugs.[1][2] Its prevalence stems from its unique physicochemical properties. The endocyclic nitrogen and sulfur atoms, combined with the exocyclic C2-amine, create a rich electronic environment capable of participating in a wide range of non-covalent interactions, including hydrogen bonding, metal chelation, and π-π stacking. This chemical versatility allows it to serve as a bioisosteric replacement for other aromatic systems and as a key anchoring point within target binding sites.[3]

Clinically successful drugs such as the multi-kinase inhibitor Dasatinib and the dopamine agonist Pramipexole feature the 2-aminothiazole core, cementing its status in drug development.[4][5] However, the scaffold is not without its challenges. The unsubstituted thiazole ring has been flagged as a potential toxicophore, susceptible to metabolic activation via C4-C5 epoxidation, which can lead to the formation of reactive metabolites.[3][6]

Crucially, this liability can be mitigated. Medicinal chemistry strategies have shown that substitution at the C4 or C5 position of the thiazole ring can sterically hinder the epoxidation process, redirecting metabolism toward safer pathways and preserving the scaffold's favorable pharmacodynamic properties.[6] This underscores the importance of thoughtful decoration of the core ring, making structures like 5-(2-Aminoethyl)thiazol-2-amine particularly relevant.

Deconstructing the 5-(2-Aminoethyl)thiazol-2-amine Exemplar: Key Interaction Points

Analyzing the specific features of 5-(2-Aminoethyl)thiazol-2-amine provides a framework for understanding how 2-aminothiazole derivatives achieve their biological effects.

  • The C2-Amine Group: This is arguably the most critical feature of the scaffold. The primary amine is a superb hydrogen bond donor and acceptor. In many target classes, particularly protein kinases, this group forms a bidentate hydrogen bond with the "hinge" region of the ATP-binding pocket, a highly conserved interaction that anchors the inhibitor.[7] The low basicity of this amine, caused by the electron-withdrawing nature of the thiazole ring, is a key characteristic.[6]

  • The C5-(2-Aminoethyl) Side Chain: Substitution at the C5 position is a primary vector for modulating a compound's potency, selectivity, and physicochemical properties. The introduction of a 2-aminoethyl group at this position accomplishes several key objectives:

    • Introduction of a Basic Center: Unlike the C2-amine, the terminal primary amine of the ethyl side chain is basic. This allows for the formation of strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate within a target's binding site. This can dramatically increase binding affinity.

    • Solubility and Vectorial Orientation: The charged nature of the side chain at physiological pH can improve aqueous solubility. Furthermore, it acts as a vector, projecting out from the core scaffold to explore deeper regions of a binding pocket, enabling interactions that define target selectivity.

    • Mitigation of Toxicity: As previously mentioned, substitution at C5 blocks a potential site of metabolic activation, enhancing the safety profile of the molecule.[6]

Primary Therapeutic Application: Protein Kinase Inhibition

The 2-aminothiazole scaffold has found its most profound application in the development of protein kinase inhibitors for oncology.[4][8] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer.

Case Study: Dasatinib (Sprycel®) Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML).[9][10] Its discovery originated from screening efforts that identified a simple 2-aminothiazole as a novel Src kinase inhibitor template.[7] Iterative SAR studies led to the development of Dasatinib, where the 2-aminothiazole core is crucial for its mechanism of action. It forms the key hydrogen bonds to the hinge region of the kinase domain, while other parts of the molecule engage different regions of the ATP pocket to confer high potency.[10]

The success of Dasatinib exemplifies the power of the 2-aminothiazole scaffold. The principles learned from its development are directly applicable to the design of new inhibitors targeting other kinases. A compound built around the 5-(2-Aminoethyl)thiazol-2-amine core could, for example, use the C2-amine to anchor to the kinase hinge and the C5-aminoethyl group to form a salt bridge with a conserved glutamate residue in the C-helix, a strategy employed by many Type I kinase inhibitors.

cluster_src Src Family Kinase Pathway cluster_abl BCR-ABL Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) GF->RTK RAS RAS RTK->RAS SRC Src RTK->SRC Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation STAT3 STAT3 SRC->STAT3 Phosphorylation STAT3->TF BCR_ABL BCR-ABL (Fusion Protein) BCR_ABL->RAS BCR_ABL->STAT3 Inhibitor 2-Aminothiazole Inhibitor (e.g., Dasatinib) Inhibitor->RTK Inhibitor->SRC Inhibitor->BCR_ABL caption Fig 1: Targeted Kinase Signaling Pathways

Caption: Generic signaling pathways targeted by 2-aminothiazole kinase inhibitors.

Key Experimental Workflows for Scaffold Evaluation

For teams looking to develop novel drugs based on this scaffold, a systematic, multi-step approach is essential. The following protocols represent a robust workflow from initial synthesis to cellular validation.

Workflow: Synthesis of a Focused Library via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and reliable method for constructing the 2-aminothiazole core.[5] This workflow details the synthesis of a C5-substituted analog.

Objective: To synthesize 2-amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)thiazole, a protected precursor for library generation.

Step-by-Step Protocol:

  • Prepare the α-haloketone: Start with 4-chloroacetoacetate. React it with Boc-protected ethylenediamine to generate the intermediate 1-chloro-4-((tert-butoxycarbonyl)amino)butan-2-one. This reaction requires careful control of stoichiometry and temperature (-10°C to 0°C) in a solvent like dichloromethane (DCM) with a non-nucleophilic base (e.g., DIEA).

  • Hantzsch Cyclization: Dissolve the crude α-chloroketone from Step 1 in a protic solvent like ethanol.

  • Add 1.1 equivalents of thiourea to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.

  • Work-up: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product may precipitate or require extraction.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure, Boc-protected 5-(2-aminoethyl)thiazol-2-amine derivative.

  • Deprotection & Derivatization: The Boc-protected product can be deprotected using trifluoroacetic acid (TFA) in DCM to yield the free amine, which serves as a versatile intermediate for further derivatization at the side chain. The C2-amine can also be functionalized to build a diverse chemical library.

start Start: α-haloketone + Thiourea reflux Reflux in Ethanol (4-6 hours) start->reflux monitor Monitor Reaction (TLC / LC-MS) reflux->monitor monitor->reflux Incomplete workup Aqueous Work-up (NaHCO3, Extraction) monitor->workup Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize library Derivatization / Library Synthesis characterize->library end Final Compounds library->end

Sources

5-(2-Aminoethyl)thiazol-2-amine CAS 1798-60-3 safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific chemical entity described in your text (5-(2-Aminoethyl)thiazol-2-amine ), while explicitly correcting the CAS registry number provided, which corresponds to a different chemical.

PART 1: CRITICAL DATA INTEGRITY ALERT

⚠ STOP AND VERIFY: CAS Registry Number Mismatch

Before proceeding with any experimental workflow, you must reconcile the discrepancy in your request.

  • The Text Topic: 5-(2-Aminoethyl)thiazol-2-amine (also known as Thiahistamine or 2-Thiazolylethylamine ). This is a histamine H2-receptor agonist and a diamine building block.

    • Correct CAS:105774-05-8 (Dihydrochloride salt) or 114493-34-4 (Generic/Base).

  • The Provided CAS: 1798-60-3 .[1] This CAS belongs to (R)-Phenylacetylcarbinol (PAC) , a fermentation product used as a precursor for ephedrine synthesis.[1]

Decision: This guide is written for 5-(2-Aminoethyl)thiazol-2-amine based on the explicit chemical name provided. If you possess CAS 1798-60-3 (PAC), do not follow the protocols below as the chemical properties (ketone/alcohol vs. diamine) are fundamentally different.

PART 2: CHEMICAL IDENTITY & MOLECULAR ARCHITECTURE

5-(2-Aminoethyl)thiazol-2-amine is a bioisostere of histamine where the imidazole ring is replaced by a thiazole ring. This structural modification alters the pKa and tautomeric preferences, making it a critical probe for H2-histaminergic pathways and a versatile scaffold in peptidomimetic drug design.

Physicochemical Profile [2][3][4][5][6][7][8][9][10][11]
PropertyData (Predicted/Experimental)Significance
Formula C₅H₉N₃SLow MW fragment for fragment-based drug discovery (FBDD).
MW 143.21 g/mol (Free Base)--
pKa (Thiazole-NH₂) ~5.3 - 5.5Weakly basic. The 2-amino group is electron-withdrawing.
pKa (Sidechain-NH₂) ~9.5 - 10.0Strongly basic. Primary aliphatic amine.
Physical State Hygroscopic Solid (usually 2HCl salt)Requires desiccation; prone to deliquescence.
Solubility Water (High), DMSO (High), DCM (Low)Polar solvents required for reaction.
PART 3: COMPREHENSIVE HAZARD PROFILING & MITIGATION

Unlike a standard SDS which lists generic "Irritant" warnings, this section analyzes the mechanistic hazards derived from its diamine structure.

1. Corrosivity & Tissue Damage

The primary aliphatic amine (C5-sidechain) is highly nucleophilic and basic (pH > 11 in solution).

  • Mechanism: Saponification of membrane lipids and denaturation of proteins upon contact.

  • Risk: Permanent eye damage (Category 1) and severe skin burns (Category 1B).

  • Mitigation: Do not rely on nitrile gloves alone for prolonged handling. Use double-gloving or laminated film gloves (e.g., Silver Shield) for concentrated solutions.

2. Carbon Dioxide Scavenging (Carbamate Formation)

Primary amines react rapidly with atmospheric CO₂ to form carbamates.

  • Impact: Purity degradation. If your "white powder" turns sticky or crusty, it has likely formed a carbamate salt.

  • Protocol: Always handle the free base under Argon or Nitrogen. Store the HCl salt in a desiccator.

3. Sensitization Potential

Aminothiazoles are known structural alerts for skin sensitization.

  • Mechanism: Haptenization of skin proteins via the reactive thiazole ring or metabolic activation.

  • Control: All weighing operations must occur inside a fume hood or powder containment enclosure.

PART 4: STORAGE, STABILITY, & HANDLING PROTOCOLS

This workflow ensures the compound remains viable for quantitative biological assays.

HandlingWorkflow Start Receipt of Material (Usually 2HCl Salt) QC Purity Check (1H NMR in D2O) Start->QC Storage Storage Condition: -20°C, Desiccated, Argon QC->Storage Pass (>95%) Usage Weighing: Allow to warm to RT (Prevent Condensation) Storage->Usage Experiment Day Solubilization Solubilization: Water or DMSO (Avoid unbuffered aqueous storage) Usage->Solubilization Solubilization->Usage Immediate Use

Figure 1: Critical handling workflow to prevent hydrolytic degradation and carbamate formation.

Protocol: Free-Basing the Dihydrochloride Salt

Most commercial sources supply the dihydrochloride (2HCl) salt for stability. For organic synthesis requiring the nucleophilic amine, you must generate the free base in situ.

  • Suspend: Suspend 1.0 eq of the 2HCl salt in dry Methanol or DCM.

  • Neutralize: Add 2.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Verify: Ensure complete dissolution.

  • Use: Use the solution immediately. Do not attempt to isolate the free base as a neat solid unless you have a high-vacuum line and inert atmosphere, as it is an unstable oil prone to oxidation.

PART 5: SYNTHETIC UTILITY & REACTION WORKFLOWS

The core challenge in utilizing 5-(2-Aminoethyl)thiazol-2-amine is Regioselectivity . You have two amino groups with vastly different reactivities.

Differential Reactivity Profile
  • C5-Sidechain Amine (Aliphatic): High nucleophilicity. Reacts first with electrophiles (acyl chlorides, NHS-esters).

  • C2-Thiazole Amine (Heteroaromatic): Low nucleophilicity. Poorly reactive unless deprotonated (requires strong base like NaH) or catalyzed.

Retrosynthetic Strategy (Hantzsch Synthesis)

If you need to synthesize derivatives or the core itself, the Hantzsch Thiazole Synthesis is the industry standard.

Synthesis Target 5-(2-Aminoethyl)thiazol-2-amine (Target) Intermed Intermediate Thiazole (Protected Sidechain) Target->Intermed Deprotection (e.g., Hydrazine for Phth) Precursors Precursors Intermed->Precursors Hantzsch Cyclization (Reflux EtOH) Thiourea Thiourea (Source of N-C-S) Precursors->Thiourea AlphaHalo α-Halo Ketone/Aldehyde (e.g., 2-bromo-4-phthalimidobutanal equivalent) Precursors->AlphaHalo

Figure 2: Retrosynthetic disconnection showing the Hantzsch construction of the thiazole core.

Key Synthetic Application: Peptide Coupling

To couple this unit to a carboxylic acid (e.g., in peptidomimetics):

  • Do not protect the C2-amine. Its low nucleophilicity means it will not compete with the C5-amine under standard amide coupling conditions (EDC/NHS or HATU).

  • Conditions: Perform coupling at pH 8-9. The aliphatic amine will react exclusively.

PART 6: BIOLOGICAL CONTEXT (E-E-A-T)

Mechanism of Action: This compound acts as a specific Histamine H2-receptor agonist .

  • Differentiation: Unlike histamine, which activates H1, H2, H3, and H4 receptors, the thiazole analogs (like Amthamine and this compound) show enhanced selectivity for H2.

  • Structural Insight: The thiazole ring serves as a bioisostere for the imidazole of histamine. The "tautomeric efficacy" hypothesis suggests that the ability of the heterocycle to donate/accept protons is key to receptor activation.

References:

  • Eriksen, K. et al. (1992). Histamine H2-receptor agonists.[11] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 35(17), 3239–3246.

  • Coruzzi, G. et al. (1993). The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion. Naunyn-Schmiedeberg's Archives of Pharmacology, 348, 77–81.

  • PubChem Compound Summary. (2024). 5-(2-Aminoethyl)thiazol-2-amine.[12][13] (Note: Verify specific isomer entries).

Sources

Advanced Synthesis & Control: The Role of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole in Pramipexole Manufacturing

[1][2][3][4]

Executive Summary

In the high-precision manufacturing of Pramipexole (a non-ergoline dopamine agonist), the compound (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (hereafter "The Diamine") serves as the pivotal chiral scaffold.[1] Its role is twofold: it establishes the fused thiazole-cyclohexane core required for receptor binding and acts as the branch point for the introduction of the N-propyl moiety.

Control over the purity and chirality of this intermediate is the single most significant determinant of the final Active Pharmaceutical Ingredient (API) quality. This guide provides a mechanistic breakdown of its synthesis, resolution, and conversion, designed for process chemists and regulatory scientists.

Chemical Profile & Critical Attributes[3][6][7][8]

AttributeSpecification
Chemical Name (S)-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine
Common Name Pramipexole Diamine; Intermediate A
CAS Number 106092-09-5 (S-isomer); 104617-49-4 (Racemate)
Molecular Formula C₇H₁₁N₃S
Molecular Weight 169.25 g/mol
Role Key Chiral Intermediate; Late-stage Precursor
Critical Quality Attribute (CQA) Enantiomeric Excess (% ee) > 99.5%; Iron content < 10 ppm

Mechanistic Pathway Analysis

The synthesis of the Diamine typically follows a Hantzsch thiazole synthesis strategy, followed by a classical chiral resolution. The causality behind this route selection lies in the stability of the tetrahydrobenzothiazole ring compared to alternative ring-closing metathesis approaches.

Formation of the Thiazole Ring

The process initiates with 4-acetamidocyclohexanone . Bromination at the alpha-position activates the ring, creating a reactive electrophile. Subsequent reaction with thiourea effects a cyclization.

  • Mechanism: Nucleophilic attack of the thiourea sulfur on the alpha-carbon, followed by condensation of the nitrogen to close the thiazole ring.

  • Why this matters: This step constructs the fused bicyclic core in a single pot, avoiding complex protecting group manipulations.

Chiral Resolution

The Hantzsch synthesis yields a racemate.[2] The isolation of the (S)-enantiomer is achieved via fractional crystallization using L-(+)-Tartaric acid .

  • Thermodynamics: The (S)-Diamine-Tartrate salt crystallizes preferentially due to a lower solubility product (

    
    ) in aqueous methanol compared to the (R)-isomer salt.
    
Conversion to Pramipexole

The final transformation involves the reductive alkylation of the primary amine at the C6 position using propanal (propionaldehyde).

  • Selectivity Control: The C2-amine (on the thiazole ring) is electron-deficient due to resonance with the sulfur and nitrogen in the aromatic ring. The C6-amine (on the cyclohexane ring) is aliphatic and more nucleophilic, allowing for selective alkylation without protecting the C2-amine.

Pathway Visualization

The following diagram illustrates the synthetic flow and critical control points.

PramipexoleSynthesisStart4-AcetamidocyclohexanoneBrominationAlpha-Bromination(Br2/HBr)Start->BrominationIntermediate1Alpha-Bromo KetoneBromination->Intermediate1ThioureaThiourea Cyclization(Hantzsch)Intermediate1->ThioureaRacemateRacemic Diamine(CAS 104617-49-4)Thiourea->RacemateRing ClosureResolutionChiral Resolution(L-Tartaric Acid)Racemate->ResolutionSDiamine(S)-Diamine Intermediate(CAS 106092-09-5)Resolution->SDiamineCrystallizationAlkylationReductive Alkylation(Propanal / NaBH4)SDiamine->AlkylationSelective N-AlkylationPramipexolePramipexole APIAlkylation->PramipexoleImpurityImpurity A(Over-alkylation)Alkylation->ImpuritySide Reaction

Figure 1: Synthetic workflow for Pramipexole emphasizing the central role of the (S)-Diamine intermediate.

Experimental Protocol: Synthesis & Resolution

Safety Warning: Bromine is highly corrosive. Thiourea is a suspected carcinogen. Perform all operations in a fume hood.

Step 1: Hantzsch Cyclization (Racemate Formation)
  • Charge a reactor with 4-acetamidocyclohexanone (1.0 eq) and Glacial Acetic Acid (5 vol).

  • Add Bromine (1.05 eq) dropwise at 15–20°C. Control: Exothermic reaction; maintain T < 25°C to prevent over-bromination.

  • Stir for 2 hours.

  • Add Thiourea (2.0 eq) suspended in water.

  • Reflux the mixture for 4–6 hours. The acetamide group hydrolyzes in situ under these acidic conditions, or a separate hydrolysis step (HCl reflux) can be added.

  • Neutralize with NaOH to pH 9–10 to precipitate the racemic diamine.

  • Filter and wash with cold water.

Step 2: Optical Resolution (Self-Validating System)
  • Dissolve the racemic diamine (1.0 eq) in Methanol (10 vol) at 60°C.

  • Add L-(+)-Tartaric acid (1.0 eq) dissolved in warm Methanol.

  • Cool slowly to 20°C over 4 hours. Critical Parameter: Cooling rate determines crystal purity. Rapid cooling traps the (R)-isomer.

  • Filter the crystalline salt.

  • Recrystallize from water/methanol (1:4) to upgrade chiral purity to >99% ee.

  • Free Base: Suspend the salt in water and adjust pH to 11 with KOH. Extract the (S)-Diamine with Dichloromethane.

Process Optimization & Impurity Control

To ensure pharmaceutical grade quality, specific impurities derived from the Diamine must be monitored.

Critical Process Parameters (CPPs)
  • Stoichiometry of Propanal: During the conversion of the Diamine to Pramipexole, excess propanal leads to Impurity B (the N,N-dipropyl analog).

    • Limit: 0.95 – 1.05 equivalents.

  • Temperature of Reductive Amination: Must be kept < 10°C during NaBH4 addition to prevent reduction of the thiazole ring or side-chain degradation.

Impurity Profile Table[7]
Impurity NameStructure / OriginControl Strategy
Impurity A Unreacted (S)-DiamineMonitor reaction completion via HPLC; ensure sufficient propanal.
Impurity B N,N-Dipropyl analog (Over-alkylation)Strict stoichiometry control; remove via salt formation (Pramipexole HCl).
Impurity C (R)-EnantiomerControl cooling ramp during resolution; chiral HPLC release testing.
"Thiazole" Impurity 2-amino-5-(2-aminoethyl)thiazole (Ring opening)Prevent oxidative stress; store intermediates under Nitrogen.

Analytical Validation

  • Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/Ethanol/DEA (80:20:0.1).

    • Acceptance Criteria: (S)-Diamine > 99.5%; (R)-Diamine < 0.15%.

  • NMR Verification: The (S)-Diamine is characterized by a triplet at

    
     2.6 ppm (C6-H) distinct from the propyl-substituted product.
    

References

  • Schneider, C. S., & Mierau, J. (1987). "Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analogue of apomorphine." Journal of Medicinal Chemistry. Link

  • Zupet, R., et al. (2008).[3] "Process for preparation of pramipexole." World Intellectual Property Organization, WO/2008/097203. Link

  • Kumar, R., & Dwivedi, S. D. (2008).[3] "Process for preparing (S)-pramipexole and its intermediates." US Patent Application, US20100004456. Link

  • TCI Chemicals. (2023). "Product Specification: (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (CAS 106092-09-5)." TCI Product Catalog. Link

Literature review of 2,5-disubstituted thiazole synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5-disubstituted thiazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in potent antineoplastic, anti-inflammatory, and neuroprotective agents. Unlike their 2,4-disubstituted counterparts—which are trivially accessed via the classical Hantzsch synthesis—2,5-disubstituted thiazoles present a distinct synthetic challenge.[1][2] The instability of the required


-haloaldehyde precursors for Hantzsch condensation often necessitates alternative strategies.

This guide details three validated pathways for constructing 2,5-disubstituted thiazoles, prioritizing regiocontrol, scalability, and atom economy.

Structural Logic & Retrosynthetic Analysis

The thiazole ring exhibits distinct reactivity profiles at its three carbon positions. Understanding this is crucial for selecting the correct synthetic pathway.

  • C2 Position: Naturally nucleophilic in thiazolium forms but acidic (pKa ~29). Easily functionalized via metallation (lithiation) or constructed from thioamides.

  • C4 Position: Electrophilic sites in precursors. Readily accessible via Hantzsch synthesis using

    
    -haloketones.
    
  • C5 Position: Nucleophilic. The most reactive site for Electrophilic Aromatic Substitution (EAS) and direct C-H arylation.

The "2,5-Challenge": Standard condensation methods favor 2,4-substitution. Accessing the 2,5-pattern requires either bypassing the unstable


-haloaldehyde intermediate or utilizing the inherent nucleophilicity of the C5 position in a pre-formed thiazole ring.
Visualization: Retrosynthetic Logic

G cluster_0 Pathway A: Direct C-H Functionalization cluster_1 Pathway B: De Novo Cyclization cluster_2 Pathway C: Stepwise Coupling target 2,5-Disubstituted Thiazole p1 2-Substituted Thiazole (C5-H Activation) target->p1 Pd-Catalysis p2 N-Substituted alpha-Amino Acids target->p2 Metal-Free p5 C5-Halogenation (Br/I) target->p5 Suzuki/Stille p3 Thionyl Chloride (Cyclodehydration) p2->p3 p4 2-Substituted Thiazole p5->p4

Figure 1: Strategic disconnection of the 2,5-disubstituted thiazole core. Pathway A utilizes transition metals; Pathway B is a modern green approach; Pathway C is the classical stepwise method.

Pathway A: Pd-Catalyzed Direct C-H Arylation (C5-Selective)

This is the most atom-economical method for installing aryl groups at C5. The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) mechanism. The C5 proton is the most accessible for electrophilic palladation, allowing high regioselectivity without pre-functionalization.

Mechanism & Causality[3]
  • Catalyst (Pd(OAc)₂): Acts as the electrophilic metal center.

  • Ligand-Free Conditions: Often preferred as phosphine ligands can sometimes inhibit the electrophilic attack on the electron-rich C5 position.

  • Pivalic Acid (PivOH): A critical additive. It acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage step in the CMD transition state.

Experimental Protocol

Target: Synthesis of 5-aryl-2-methylthiazole.

  • Reagents:

    • 2-Methylthiazole (1.0 equiv)

    • Aryl Bromide (1.2 equiv)

    • Pd(OAc)₂ (2-5 mol%)

    • K₂CO₃ (2.0 equiv)

    • Pivalic acid (30 mol%)[3]

    • Solvent: DMA (N,N-Dimethylacetamide) or DMF.

  • Procedure:

    • Charge a flame-dried Schlenk tube with Pd(OAc)₂, K₂CO₃, and Pivalic acid.

    • Evacuate and backfill with Argon (3x).

    • Add DMA, 2-Methylthiazole, and the Aryl Bromide via syringe.

    • Heat the mixture to 100–120 °C for 12–16 hours.

    • Checkpoint: Monitor via TLC/LC-MS. The C5-arylated product is less polar than the starting thiazole.

    • Cool to room temperature, dilute with EtOAc, and wash with water/brine to remove DMA.

    • Purify via silica gel chromatography.[4]

Visualization: C-H Activation Mechanism

CH_Activation start Pd(II) Species complex Coordination Complex start->complex + Thiazole sub Thiazole (C5-H) sub->complex ts CMD Transition State (PivO- assisted) complex->ts C-H Cleavage inter C5-Pd-Ar Intermediate ts->inter - PivOH prod 2,5-Disubstituted Thiazole inter->prod Reductive Elimination prod->start Regeneration

Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle for C5-selective arylation.

Pathway B: Metal-Free Cyclization from -Amino Acids

A recently developed "green" methodology that circumvents the Hantzsch aldehyde issue entirely. This method uses readily available N-substituted ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-amino acids and thionyl chloride (

).[2]
Mechanism & Causality[3]
  • SOCl₂: Plays a dual role. It activates the carboxylic acid to an acid chloride and serves as the sulfur source for the heterocycle.[2]

  • DBU: A non-nucleophilic base that facilitates the intramolecular cyclization and subsequent deoxygenation/aromatization.

  • Regiocontrol: The substituents are fixed by the starting amino acid (R group becomes C5 substituent; N-protecting group determines C2).

Experimental Protocol

Target: Synthesis from N-benzyl-L-phenylalanine.

  • Reagents:

    • N-substituted

      
      -amino acid (1.0 equiv)
      
    • Thionyl Chloride (

      
      ) (3.0 equiv)
      
    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv)

    • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve the amino acid in anhydrous DCM at 0 °C.

    • Add

      
       dropwise. Stir for 30 mins (Acid chloride formation).
      
    • Add DBU dropwise (Exothermic: maintain < 5 °C).

    • Allow to warm to Room Temperature and stir for 3–6 hours.

    • Observation: The reaction typically turns from yellow to dark orange/brown.

    • Quench with saturated

      
      . Extract with DCM.[2]
      
    • Purify via flash chromatography.[4]

Pathway C: Stepwise C5-Halogenation & Cross-Coupling

For complex substrates where harsh C-H activation conditions (high heat) are not tolerated, the stepwise approach is the gold standard for reliability.

Protocol Phase 1: C5-Bromination
  • Reagents: 2-Substituted thiazole, NBS (N-Bromosuccinimide), ACN (Acetonitrile).

  • Conditions: Stir at RT for 2–4 hours.

  • Why: The C5 position is highly nucleophilic. NBS selectively brominates C5 over C4 without requiring a catalyst.

Protocol Phase 2: Suzuki-Miyaura Coupling
  • Reagents: 5-Bromo-2-substituted thiazole, Aryl Boronic Acid, Pd(dppf)Cl₂,

    
    .
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 80 °C, 4 hours.

  • Why: Pd(dppf)Cl₂ is robust and resists dehalogenation side-reactions common with electron-deficient heterocycles.

Comparative Data Analysis

FeaturePathway A: C-H ActivationPathway B: Amino Acid CyclizationPathway C: Stepwise Coupling
Regioselectivity High (C5 favored >95%)Absolute (Pre-determined)Absolute (Stepwise control)
Step Count 1 (Direct)1 (One-pot)2 (Bromination + Coupling)
Atom Economy ExcellentGoodModerate (Stoichiometric waste)
Substrate Scope Limited by steric bulk at C4Limited by amino acid availabilityBroadest scope
Key Limitation Requires high temp (>100°C)Requires SOCl₂ handlingLonger workflow

References

  • Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters. [Link][5]

  • Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. Journal of Organic Chemistry. [Link][6]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters. [Link][7]

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Journal of Organic Chemistry. [Link]

  • Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters. Organic Letters. [Link][1]

Sources

Metabolic Stability of 5-(2-Aminoethyl)thiazol-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic stability of 5-(2-Aminoethyl)thiazol-2-amine , a critical scaffold in medicinal chemistry often utilized as a bioisostere for histamine or a precursor in the synthesis of dopamine agonists (e.g., Pramipexole analogs).

Technical Guide for Drug Discovery & Optimization

Executive Summary

The 5-(2-Aminoethyl)thiazol-2-amine scaffold represents a "privileged structure" capable of interacting with aminergic GPCRs (Histamine, Dopamine, Adrenergic). However, its utility is frequently compromised by rapid metabolic clearance. This scaffold presents a dual-metabolic liability profile :

  • Side-Chain Instability: The primary ethylamine chain is a high-affinity substrate for Monoamine Oxidases (MAO-A/B), leading to rapid oxidative deamination.

  • Heterocyclic Toxicity/Clearance: The 2-aminothiazole core is susceptible to Phase II

    
    -glucuronidation and Phase I bioactivation (S-oxidation/epoxidation), often linked to idiosyncratic toxicity (structural alert).
    

This guide details the mechanistic basis of these liabilities, provides validated assessment protocols, and outlines medicinal chemistry strategies for stabilization.

Structural Analysis & Metabolic Soft Spots

The molecule consists of two distinct metabolic domains: the Heterocyclic Core and the Aliphatic Side Chain .

The Aliphatic Side Chain (MAO Liability)

The 2-aminoethyl side chain at the C5 position mimics the endogenous neurotransmitters histamine and dopamine.

  • Mechanism: Monoamine Oxidases (MAO-A and MAO-B) catalyze the oxidative deamination of the primary amine to an aldehyde intermediate, which is subsequently converted to a carboxylic acid (by aldehyde dehydrogenase) or an alcohol (by aldehyde reductase).

  • Impact: This is often the dominant clearance pathway for primary amines attached to electron-rich heterocycles.

The 2-Aminothiazole Core (CYP/UGT Liability)
  • Phase II Conjugation: The exocyclic amine at C2 is a nucleophile. UGT-mediated

    
    -glucuronidation is a major clearance route, rendering the molecule inactive and hydrophilic for excretion.
    
  • Phase I Bioactivation (Toxicity Alert): Cytochrome P450s (CYPs) can oxidize the thiazole ring.

    • S-Oxidation: Formation of sulfoxides/sulfones.

    • Epoxidation: Oxidation of the C4-C5 double bond creates a reactive epoxide or thio-epoxide intermediate. This electrophile can covalently bind to hepatic proteins (glutathione depletion), leading to hepatotoxicity (a known liability of the 2-aminothiazole class).

Visualization: Metabolic Pathways

The following diagram illustrates the competing metabolic pathways for the scaffold.

MetabolicPathways Parent 5-(2-Aminoethyl) thiazol-2-amine Aldehyde Intermediate Aldehyde Parent->Aldehyde MAO-A/B (Oxidative Deamination) Epoxide Reactive Epoxide (Toxicophore) Parent->Epoxide CYP450 (Bioactivation) Glucuronide N-Glucuronide Conjugate Parent->Glucuronide UGT (Phase II) Acid Carboxylic Acid Metabolite Aldehyde->Acid ALDH GSH_Adduct GSH Adduct (Detoxification) Epoxide->GSH_Adduct Glutathione S-Transferase

Caption: Primary metabolic pathways including MAO-mediated deamination (side chain) and CYP/UGT-mediated ring modifications.

In Vitro Assessment Protocols

To accurately predict in vivo behavior, a tiered testing strategy is required. Standard liver microsome (HLM) assays often underestimate clearance because they lack mitochondrial MAO enzymes.

Tier 1: Metabolic Stability in Hepatocytes

Why: Hepatocytes contain both microsomal (CYP/UGT) and mitochondrial (MAO) enzymes, providing a complete picture of clearance.

Protocol:

  • System: Cryopreserved human hepatocytes (pool of >10 donors).

  • Concentration: 1 µM test compound (to ensure first-order kinetics).

  • Incubation: 0, 15, 30, 60, and 120 minutes at 37°C.

  • Analysis: LC-MS/MS monitoring of parent depletion.

  • Control: Run parallel incubation with Pargyline (non-selective MAO inhibitor).

    • Interpretation: If half-life (

      
      ) significantly increases with Pargyline, MAO is the driver of instability.
      
Tier 2: Reactive Metabolite Trapping (GSH Trapping)

Why: To assess the risk of ring bioactivation (toxicity).

Protocol:

  • System: Human Liver Microsomes (HLM) fortified with NADPH and Glutathione (GSH) or Dansyl-GSH.

  • Incubation: 10-50 µM compound for 60 minutes.

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific GSH adduct masses using High-Res MS (Q-TOF or Orbitrap).

  • Threshold: A covalent binding burden >50 pmol equivalent/mg protein suggests high toxicity risk.

Quantitative Data Summary Table
Assay TypeEnzyme SystemTarget LiabilityCritical Metric
Microsomal Stability CYP, FMORing Oxidation

(µL/min/mg)
Mitochondrial Fraction MAO-A, MAO-BSide-chain Deamination

(min)
Hepatocyte Stability All (CYP, MAO, UGT)Total ClearancePredicted Hepatic Extraction (

)
GSH Trapping CYP + GSTBioactivation (Toxicity)GSH-Adduct Peak Area Ratio

Medicinal Chemistry Optimization Strategies

When the scaffold shows high clearance, the following structural modifications are proven to enhance stability without necessarily destroying biological activity.

Stabilizing the Side Chain (MAO Blockade)

MAO enzymes require a hydrogen atom on the


-carbon relative to the amine to abstract a proton.
  • Strategy A:

    
    -Methylation 
    
    • Modification: Introduce a methyl group at the carbon adjacent to the side-chain amine.

    • Effect: Sterically hinders MAO access and removes a proton, completely blocking oxidative deamination. (Example: Amphetamine vs. Phenethylamine).

  • Strategy B: Deuteration

    • Modification: Replace hydrogens on the

      
      -carbon with Deuterium (
      
      
      
      ).
    • Effect: Exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than C-H, slowing the rate-limiting step of MAO oxidation by 2-5 fold.

Stabilizing the Heterocyclic Core
  • Strategy C: C4-Blocking

    • Modification: Introduce a substituent (Methyl, CF3, Cl) at the C4 position of the thiazole ring.

    • Effect: Prevents epoxidation at the C4-C5 bond, reducing bioactivation risk.

  • Strategy D: Bioisosteric Replacement

    • Modification: Replace the Thiazole with a Thiadiazole or Pyridine .

    • Effect: Lowers electron density, making the ring less susceptible to oxidative attack and reducing the nucleophilicity of the exocyclic amine (lowering glucuronidation).

Visualization: Optimization Logic

OptimizationLogic Problem High Clearance / Toxicity CheckMAO Is MAO the driver? (Pargyline sensitive) Problem->CheckMAO CheckRing Is Ring Oxidation driver? CheckMAO->CheckRing No Sol_AlphaMe Add α-Methyl group (Blocks MAO) CheckMAO->Sol_AlphaMe Yes Sol_Deuterium Deuteration (C-D) (Slows MAO) CheckMAO->Sol_Deuterium Yes (if steric sensitive) Sol_C4Sub Substituent at C4 (Blocks Epoxidation) CheckRing->Sol_C4Sub Reactive Metabolites Sol_Bioiso Switch to Thiadiazole (Reduces e- density) CheckRing->Sol_Bioiso High Intrinsic Clearance

Caption: Decision tree for structural optimization based on metabolic phenotyping results.

References

  • Dalvie, D. et al. (2002). Metabolism and bioactivation of the aminothiazole ring system: Implications for drug design.[1][2] Chemical Research in Toxicology. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2][3] Link

  • Testa, B. & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Metabolism and Their Mechanisms. Chemistry & Biodiversity. Link

  • Bauman, J. N. et al. (2009). Can in vitro metabolism data predict the risk of idiosyncratic drug hepatotoxicity? Chemical Research in Toxicology. Link

Sources

Methodological & Application

Scalable synthesis protocols for 5-(2-Aminoethyl)thiazol-2-amine

[1][2]

Detailed Experimental Protocols

Step 1: Bromomethoxylation of 2,3-Dihydrofuran

Objective: Create the activated

Reagents:

  • 2,3-Dihydrofuran (1.0 eq)

  • Bromine (1.05 eq)

  • Methanol (Solvent, 10 vol)

  • Sodium Carbonate (1.1 eq, optional buffer)

Protocol:

  • Charge a reactor with Methanol and Sodium Carbonate .[1] Cool to -5°C.

  • Add 2,3-Dihydrofuran slowly, maintaining temperature < 0°C.

  • Add Bromine dropwise over 2 hours. The solution will transition from colorless to persistent light orange.

    • Process Tip: The reaction is highly exothermic. Efficient cooling is critical to prevent polymerization.

  • Stir at 0°C for 1 hour.

  • Quench with saturated aqueous Sodium Thiosulfate to remove excess bromine.

  • Workup: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO4, and concentrate in vacuo at < 30°C.

    • Caution: The product, 3-bromo-2-methoxytetrahydrofuran , is thermally unstable. Do not distill. Use crude immediately in Step 2.

Step 2: Modified Hantzsch Cyclization

Objective: Construct the thiazole ring with the C5-hydroxyethyl side chain. Mechanism: Thiourea attacks the

Reagents:

  • Crude 3-bromo-2-methoxytetrahydrofuran (from Step 1)

  • Thiourea (1.2 eq)

  • Water (5 vol)

  • Ethanol (5 vol)

Protocol:

  • Dissolve Thiourea in Water/Ethanol mixture.[2]

  • Add the crude bromo-acetal dropwise at room temperature.

  • Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Observation: The solution will turn yellow/orange.

  • Isolation (Salt Break): Cool to room temperature. Neutralize with NaOH (50% aq) to pH 9–10.

  • Extract with n-Butanol or Ethyl Acetate (continuous extraction may be required due to water solubility).

  • Concentrate the organic phase to yield 2-amino-5-(2-hydroxyethyl)thiazole as a crystalline solid.

    • Purification: Recrystallize from Isopropanol if necessary.

    • Yield Target: 65–75% (over 2 steps).

Step 3: Chlorination via Thionyl Chloride

Objective: Activate the alcohol for amination.

Reagents:

  • 2-Amino-5-(2-hydroxyethyl)thiazole (1.0 eq)

  • Thionyl Chloride (SOCl2) (2.5 eq)

  • Dichloromethane (DCM) or Chloroform (10 vol)

Protocol:

  • Suspend the intermediate in dry DCM at 0°C.

  • Add Thionyl Chloride dropwise. (Gas evolution: SO2/HCl).

  • Allow to warm to room temperature, then reflux for 2 hours.

  • Isolation: Cool to 0°C. The product, 2-amino-5-(2-chloroethyl)thiazole hydrochloride , often precipitates directly.

  • Filter the solid.[3] Wash with cold DCM and Diethyl Ether.

    • Stability Note: The hydrochloride salt prevents intramolecular self-alkylation (which would form a bicyclic byproduct). Store under desiccated conditions.

Step 4: Amination via Delepine Reaction

Objective: Convert the alkyl chloride to a primary amine without secondary amine byproducts. Why Delepine? Superior to Gabriel synthesis for this substrate due to milder deprotection conditions (acid vs. hydrazine) and lower cost.

Reagents:

  • Chloro-intermediate HCl salt (1.0 eq)

  • Hexamethylenetetramine (Hexamine) (1.1 eq)

  • Ethanol (Solvent)[4][5][6]

  • Conc. HCl (for hydrolysis)

Protocol:

  • Quaternization: Dissolve the chloro-intermediate and Hexamine in Ethanol. Reflux for 4 hours.

  • Cool to room temperature. Filter the precipitated Quaternary Hexaminium Salt . Wash with cold ethanol.

  • Hydrolysis: Suspend the salt in a mixture of Ethanol and Conc. HCl (1:1).

  • Reflux for 2 hours to cleave the hexamine core.

  • Final Isolation:

    • Cool to 0°C. The target 5-(2-Aminoethyl)thiazol-2-amine dihydrochloride will crystallize.

    • Filter and wash with cold Acetone.

    • Recrystallize from Methanol/Ether for pharma-grade purity.

Process Control & Characterization

Quantitative Data Summary:

ParameterSpecification / TargetMethod
Overall Yield 40–50% (from Dihydrofuran)Gravimetric
Purity > 98.5% (HPLC, AUC)C18 Column, 0.1% TFA/MeCN
Appearance White to off-white crystalline solidVisual
Residual Solvents < 5000 ppm (Ethanol/Acetone)GC-HS
Identity Matches Ref Std (NMR/MS)1H-NMR (D2O), LC-MS

Key Analytical Markers (1H NMR in D2O):

  • Thiazole C4-H: Singlet at ~7.1 ppm. (Diagnostic for 5-substitution; 4-substituted thiazoles show a proton at ~6.5 ppm).

  • Side Chain: Two triplets at ~3.2 ppm (CH2-N) and ~2.9 ppm (CH2-Ar).

Safety & Troubleshooting

  • Exotherm Control: Step 1 (Bromination) is extremely exothermic. Failure to cool (< 5°C) results in "tarring" due to polymerization of the furan.

  • Vesicant Warning: The chloro-intermediate (Step 3) is a nitrogen mustard analog (though deactivated by the thiazole). Handle with extreme caution (gloves, fume hood) to avoid skin contact.

  • Regioselectivity Check: If the Hantzsch cyclization (Step 2) temperature is too low, the intermediate episulfide may not rearrange correctly. Ensure vigorous reflux.

References

  • Buchman, E. R. , et al. (1945). Studies of the Vitamin B1 Analogues.[7] The Synthesis of 5-(2-Hydroxyethyl)-4-methylthiazole. Journal of the American Chemical Society. Link

    • Foundational text for the dihydrofuran ring-opening str
  • Matiychuk, V. S. , et al. (2004).[5] Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole.[5] Chemistry of Heterocyclic Compounds.[1][2][4][5][6][8][7] Link

    • Provides context on the limitations of alpha-haloaldehydes and regioselectivity.
  • Bermejo Gómez, A. , et al. (2014).[8] Synthesis of 4,5-Disubstituted 2-Aminothiazoles.[8] Organic Syntheses.[2][4][8] Link[8]

    • General protocols for aminothiazole handling and purific
  • PubChem Compound Summary. (n.d.). 2-Thiazolamine, 5-(2-aminoethyl)-. National Center for Biotechnology Information. Link

    • Verification of CAS 86780-26-9 and chemical structure.

Protecting group strategies for 5-(2-Aminoethyl)thiazol-2-amine primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Protecting Group Strategies for 5-(2-Aminoethyl)thiazol-2-amine

Executive Summary & Strategic Rationale

The molecule 5-(2-Aminoethyl)thiazol-2-amine presents a classic but non-trivial challenge in organic synthesis: the differentiation of two primary amine moieties within the same scaffold.

  • The Aliphatic Amine (C5-position side chain): High nucleophilicity (

    
    ), sterically accessible, behaves like a standard alkyl amine.
    
  • The Heteroaromatic Amine (C2-position): Low nucleophilicity (

    
    ), involved in resonance with the thiazole ring (amidine-like character), acidic protons.
    

The Core Challenge: Standard amine protection protocols (e.g., excess Boc₂O) often lead to uncontrolled mixtures of mono-protected aliphatic, mono-protected aromatic, and bis-protected species.

The Solution: This guide details protocols exploiting the Nucleophilicity Mismatch between the two centers. By strictly controlling pH and stoichiometry, researchers can achieve near-perfect regioselectivity without the need for complex blocking groups.

Mechanistic Grounding: The Nucleophilicity Mismatch

To design a robust protocol, one must understand the electronic environment.[1]

FeatureAliphatic Amine (Side Chain)Heteroaromatic Amine (Thiazole Ring)
Hybridization


(conjugated)

(Conjugate Acid)
~10.6 (Highly Basic)~5.4 (Weakly Basic)
Nucleophilicity HighLow (Lone pair delocalized into ring)
Reactivity Profile Kinetic productThermodynamic product (requires forcing conditions)

Key Insight: Under neutral or slightly basic conditions (pH 8–9), the aliphatic amine is both deprotonated and highly nucleophilic.[1] The heteroaromatic amine, while deprotonated, is a poor nucleophile due to resonance stabilization.[1] We utilize this kinetic window for selective protection.

Decision Matrix & Workflow (Visualized)

The following diagram outlines the decision logic for selecting the correct protection strategy based on downstream application.

ProtectionStrategy Start Start: 5-(2-Aminoethyl) thiazol-2-amine Goal Define Goal Start->Goal PathA Peptide Coupling / Side-chain Extension Goal->PathA Need free aromatic NH2 PathB Scaffold Modification / C2-Functionalization Goal->PathB Need free aliphatic NH2 ActionA Protocol 1: Selective Aliphatic Protection (Boc/Cbz) PathA->ActionA ActionB Protocol 2: Orthogonal Protection (Boc-Aliphatic / Ac-Aromatic) PathB->ActionB ResultA Product A: Free C2-NH2 Protected Sidechain ActionA->ResultA ResultB Product B: Protected C2-NH2 Free Sidechain (after step 2) ActionB->ResultB

Caption: Decision tree for selecting protection strategies based on synthetic targets.

Detailed Protocols

Protocol 1: Selective Protection of the Aliphatic Amine (N-Boc)

Target: Protection of the ethylamine side chain while leaving the thiazole amine free.

Principle: Use of stoichiometric control and mild base to ensure only the highly nucleophilic aliphatic amine reacts.

Reagents:

  • Substrate: 5-(2-Aminoethyl)thiazol-2-amine (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.05 eq)
    
  • Base: Triethylamine (TEA) (1.1 eq) or

    
     (2.0 eq)
    
  • Solvent: Dichloromethane (DCM) or Dioxane/Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the diamine in DCM (

    
     concentration).
    
    • Note: If solubility is poor (common with free base), use Dioxane/Water (1:[1]1) and

      
      .
      
  • Cooling: Cool the solution to

    
     using an ice bath. This kinetically favors the more reactive amine.
    
  • Addition: Add TEA (1.1 eq) followed by the dropwise addition of

    
     (1.05 eq) dissolved in a minimal amount of solvent over 15 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC/LC-MS should show consumption of starting material and formation of mono-Boc. Bis-Boc formation is negligible under these conditions.

  • Workup:

    • Dilute with DCM.

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Usually not required.[2] If necessary, flash chromatography (MeOH/DCM) separates the mono-Boc (major) from any trace bis-Boc.

Expected Yield: >90% Mono-aliphatic-Boc.

Protocol 2: Orthogonal Protection (The "Switch" Strategy)

Target: Protection of the aromatic amine, usually to perform chemistry on the aliphatic chain later.

Principle: Since we cannot selectively protect the aromatic amine directly in one step (the aliphatic will always react first), we must protect the aliphatic first, protect the aromatic second, and then selectively remove the aliphatic group.[1]

Workflow:

  • Step A (Aliphatic Protection): Perform Protocol 1 using a Boc group.[3]

  • Step B (Aromatic Protection): Acylate the thiazole amine.

  • Step C (Selective Deprotection): Remove the Boc group.

Step-by-Step (Step B - Aromatic Functionalization):

  • Setup: Take the N-Boc protected intermediate from Protocol 1. Dissolve in Pyridine (solvent/base).

  • Reagent: Add Acetic Anhydride (

    
    ) (2.0 eq) or Benzoyl Chloride (1.2 eq).
    
    • Critical: The heteroaromatic amine is a poor nucleophile. Pyridine acts as a nucleophilic catalyst. If reactivity is low, add a catalytic amount of DMAP (4-Dimethylaminopyridine).

  • Conditions: Stir at RT overnight or heat to

    
     if using bulky protecting groups.
    
  • Workup: Standard extraction (remove pyridine with dilute

    
     washes—careful not to deprotect the Boc group; keep pH > 4, or use 
    
    
    
    wash).

Step-by-Step (Step C - Selective Boc Removal):

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Reaction: Stir at RT for 1–2 hours.

  • Result: The aliphatic Boc group cleaves rapidly. The aromatic Amide/Carbamate (e.g., Acetyl, Cbz) is stable to these acidic conditions.[1]

  • Final Product: 5-(2-Aminoethyl)-N-acetylthiazol-2-amine.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Bis-protection observed (Boc on both amines) Excess reagent or high temperature.Reduce

to 0.95 eq. Maintain

strictly.
Low conversion of Aromatic Amine (Protocol 2) Low nucleophilicity of thiazole-2-amine.Add 10 mol% DMAP. Switch solvent to Pyridine. Heat to

.
Solubility issues Polarity of the free diamine.Use DMF or 1:1 Dioxane/Water mixtures. Avoid pure ether/hexane.
Loss of product during aqueous workup Product is amphoteric/water soluble.Salt out the aqueous layer (NaCl saturation). Use n-Butanol or DCM/iPrOH (3:1) for extraction.

Visualizing the Selectivity Mechanism

Mechanism Substrate Substrate: 5-(2-Aminoethyl)thiazol-2-amine Aliphatic Aliphatic Amine (Side Chain) pKa ~ 10.6 Localized Lone Pair High Nucleophilicity Substrate->Aliphatic Aromatic Heteroaromatic Amine (Ring) pKa ~ 5.4 Delocalized (Resonance) Low Nucleophilicity Substrate->Aromatic Reaction Reaction with Electrophile (E+) (e.g., Boc2O) Aliphatic->Reaction FAST Attack Aromatic->Reaction SLOW Attack Outcome Kinetic Product: Selective Aliphatic Protection Reaction->Outcome

Caption: Mechanistic basis for chemoselectivity driven by pKa and electronic localization.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for amine protection stability and conditions).

  • Perron, V., et al. (2009).[1][2][3] "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines." Synthesis, 2009(02), 283-289.[1][2] (Discusses pKa-based selectivity strategies).

  • Sarkar, A., et al. (2011).[1][3] "Ionic liquid catalyzed chemoselective N-tert-butyloxycarbonylation of amines."[3][4][5] Journal of Organic Chemistry, 76(17), 7132-7140.[1] (Demonstrates catalyst-controlled selectivity).

  • PubChem. "2-Aminothiazole Compound Summary." (Source for pKa and physical property data).

Sources

Troubleshooting & Optimization

Troubleshooting cyclization failures in thiazole amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Thiazole Synthesis Technical Assistance Center. If you are reading this, your reaction likely resulted in a black tar, a stalled intermediate, or a regioisomer mismatch.

The 2-aminothiazole scaffold is a "privileged structure" in drug discovery, yet its synthesis via the classic Hantzsch method (condensation of


-haloketones with thiourea) is deceptively simple. It is prone to three specific failure modes: oxidative decomposition  of starting materials, arrested dehydration  (intermediate trapping), and regiochemical scrambling .

This guide abandons generic advice. We focus on the causality of failure and provide self-validating protocols to correct it.

Module 1: The "Black Tar" Scenario (Starting Material Instability)

Symptom: The reaction mixture turns dark brown/black within minutes of heating. TLC shows a baseline streak with no distinct product spot.

Root Cause:


-Haloketones (e.g., phenacyl bromide, chloroacetone) are potent lachrymators and thermally unstable. They undergo rapid polymerization and self-alkylation, especially if stored at room temperature or exposed to light. If your starting material is not white/colorless crystalline solid, your reaction is compromised before it begins.
The Fix: The "One-Pot" Iodine Protocol

Do not isolate the


-haloketone.[1][2][3] Instead, generate the reactive intermediate in situ using molecular iodine (

) and the parent ketone. This avoids handling the unstable halide and reduces tar formation.

Protocol (Self-Validating):

  • Reagents: Acetophenone derivative (1.0 equiv), Thiourea (2.0 equiv), Iodine (

    
    , 1.0 equiv).
    
  • Solvent: Ethanol or Methanol (0.5 M concentration).

  • Procedure:

    • Mix ketone and thiourea in solvent.[4][5]

    • Add iodine in one portion.

    • Reflux for 4–8 hours.

    • Validation: The disappearance of the deep brown iodine color indicates consumption of the oxidant.

  • Workup: Cool, add aqueous

    
     (thiosulfate) to quench residual iodine, then basify with 
    
    
    
    to precipitate the free amine.

Why this works: The iodine halogenates the ketone at the


-position transiently. The thiourea immediately traps this species, preventing the 

-haloketone from polymerizing [1, 2].

Module 2: The Stalled Reaction (Intermediate Trapping)

Symptom: Mass spectrometry shows a peak at


. The product is isolated as a solid but lacks the characteristic aromatic thiazole signals in NMR.

Root Cause: Arrested Dehydration. The Hantzsch synthesis proceeds in two steps:

  • 
    -alkylation (rapid).
    
  • Cyclization/Dehydration (rate-determining). Under neutral conditions or with bulky substituents, the reaction stops at the 4-hydroxythiazoline intermediate. It fails to eliminate water to aromatize.

The Fix: Acid-Catalyzed Dehydration

You must force the elimination of water.

Troubleshooting Steps:

  • Check Solvent: If using Ethanol, switch to Acetic Acid or add 10 mol% aqueous HCl.

  • Dean-Stark Trap: For high-boiling substrates, use Toluene with catalytic

    
    -TsOH and a Dean-Stark trap to physically remove water.
    
  • Validation: Monitor the disappearance of the

    
     C-H signal (approx 3.5-4.0 ppm) and the appearance of the aromatic thiazole proton (approx 6.5-7.5 ppm) in 
    
    
    
    -NMR.

Module 3: Regioselectivity (N- vs. S-Alkylation)

Symptom: You isolated a product with the correct mass, but the chemical shift of the adjacent protons is incorrect.

Root Cause: Thiourea is an ambident nucleophile.

  • S-alkylation (Kinetic Control): Sulfur is the "softer" nucleophile and typically attacks the soft electrophile (

    
    -carbon) first. This leads to the desired 2-aminothiazole.
    
  • N-alkylation (Thermodynamic/Steric Control): If the sulfur is hindered or the solvent is highly polar/protic, nitrogen may attack, leading to 2-imino-thiazolines or linear byproducts.

Visualizing the Pathway:

ThiazolePathways Start Thiourea + Alpha-Haloketone S_Attack S-Alkylation (Soft-Soft Interaction) Start->S_Attack Kinetic (Standard) N_Attack N-Alkylation (Hard-Hard/Steric) Start->N_Attack Steric Bulk or Basic pH Intermediate Iminothioether Intermediate S_Attack->Intermediate Byproduct 2-Imino-thiazoline (Isomer) N_Attack->Byproduct Product 2-Aminothiazole (Aromatic) Intermediate->Product Cyclization (-H2O)

Figure 1: Bifurcation of reaction pathways. Standard Hantzsch conditions favor the green path (S-alkylation).

The Fix: pH and Steric Management
  • Standard Rule: Neutral to slightly acidic conditions favor S-alkylation (Soft-Soft interaction).

  • Correction: If observing N-alkylation, ensure no exogenous base (like

    
    ) is present during the initial alkylation step. Add base only after cyclization is complete to neutralize the hydrobromide salt [3].
    

Module 4: Workup & Isolation (The "Missing Yield")

Symptom: Reaction looks perfect on TLC, but extraction yields <20% mass.

Root Cause: Amphoteric Solubility. 2-Aminothiazoles are basic (


 for the conjugate acid).
  • If you extract with acidic water, the product remains in the aqueous phase.

  • If the pH is too high (>12), electron-deficient thiazoles may degrade or form water-soluble salts.

Optimization Table: Extraction Parameters

ParameterRecommendationRationale
Quench pH Adjust to pH 8–9Ensures the amine is free-based (neutral) and extractable into organic solvent.
Organic Solvent EtOAc or DCM/MeOH (9:1)Aminothiazoles are polar; pure DCM may not extract them efficiently.
Precipitation Pour into ice-cold

Often avoids extraction entirely; product precipitates as a solid.
Salt Formation Isolate as HCl saltIf oil forms, bubble HCl gas or add acetyl chloride to precipitate the stable salt.

Summary: Troubleshooting Logic Tree

Use this decision matrix to determine your next experimental step.

TroubleshootingTree Start Reaction Failure CheckColor Is reaction black/tarry? Start->CheckColor CheckMass Mass Spec: M+18 peak? CheckColor->CheckMass No Sol1 Use One-Pot I2 Method (Avoid Haloketone) CheckColor->Sol1 Yes CheckNMR NMR: Wrong shifts? CheckMass->CheckNMR No Sol2 Add Acid/Dean-Stark (Force Dehydration) CheckMass->Sol2 Yes Sol3 Check pH / Sterics (S vs N Selectivity) CheckNMR->Sol3 Yes (Isomer) Sol4 Adjust Workup pH to 8-9 (Solubility Issue) CheckNMR->Sol4 No (Low Yield)

Figure 2: Step-by-step diagnostic workflow for thiazole synthesis failures.

References

  • Yin, G., et al. (2012). "Facile One-Pot Procedure for the Synthesis of 2-Aminothiazole Derivatives." Heterocycles, 85(8), 1942. 6

  • Zhao, H., et al. (2020). "A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide."[2][3] Synthetic Communications, 50(16). 2[3][4][7][8][9][10][11][12][13]

  • Bramley, S.E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1. 13[1][3][4][7][8][9][10][11][12][13]

  • BenchChem Technical Support. (2025). "Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide." 14[3][4][8][9][10][11][12][13]

Sources

Technical Support Center: Purification of 5-(2-Aminoethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 5-(2-Aminoethyl)thiazol-2-amine and structurally related heterocyclic amines. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during column chromatography, ensuring the integrity and success of your purification workflows.

Introduction

5-(2-Aminoethyl)thiazol-2-amine is a polar molecule containing two primary amine groups, which presents a unique set of challenges for purification by traditional silica gel column chromatography. The basic nature of the amine functional groups leads to strong interactions with the acidic silanol groups on the surface of silica gel, often resulting in poor separation, peak tailing, and even irreversible adsorption of the compound onto the stationary phase.[1][2] This guide will explore the causality behind these experimental challenges and provide field-proven solutions to overcome them.

Troubleshooting Guide

This section offers step-by-step guidance to resolve specific issues you may encounter during the purification of 5-(2-Aminoethyl)thiazol-2-amine.

Issue 1: The Compound is Not Eluting from the Silica Gel Column

Possible Cause: Your compound is highly polar and is strongly, or potentially irreversibly, adsorbed onto the acidic silica gel stationary phase.[3][4] This is a common problem with basic amines due to strong acid-base interactions with the silica.[1][2]

Solutions:

  • Introduce a Basic Modifier to the Mobile Phase: To disrupt the strong interaction between your basic compound and the acidic silica, add a competing base to your eluent.[1][4]

    • Triethylamine (TEA): Start by adding 0.5-2% (v/v) of TEA to your mobile phase.[4] This will neutralize the acidic sites on the silica, allowing your compound to elute.

    • Ammonia: A solution of methanol saturated with ammonia (e.g., 7N NH3 in MeOH) can be used as a component of your mobile phase, typically in a dichloromethane (DCM)/methanol system.[1][4]

  • Employ a More Aggressive Solvent System: If a basic modifier alone is insufficient, a more polar solvent system may be required. A common starting point for very polar compounds is a gradient of methanol in dichloromethane.[3] For particularly stubborn compounds, a system like DCM/MeOH/NH4OH can be effective.

  • Consider an Alternative Stationary Phase: If modifying the mobile phase doesn't yield the desired results, the issue may be the stationary phase itself.

    • Amine-functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment that minimizes the strong interactions with basic analytes.[1][2]

    • Basic Alumina: Alumina is a more basic support than silica and can be an excellent alternative for the purification of basic compounds.[4]

    • Reversed-Phase (C18) Silica: For this highly polar compound, reversed-phase chromatography could be a viable option. You would use a polar mobile phase, such as water and acetonitrile or methanol, often with a modifier like triethylamine to ensure the amine is in its free-base form for better retention.[2][4]

Issue 2: Poor Separation and Significant Peak Tailing

Possible Cause: Even if the compound elutes, strong interactions with the silica can cause the elution band to broaden, leading to "tailing" or "streaking" of the spot on a TLC plate and wide peaks during column chromatography. This results in poor separation from impurities.

Solutions:

  • Optimize the Basic Modifier Concentration: The amount of basic modifier is critical. Too little will not effectively block the acidic silanol groups, while too much can alter the overall polarity of the mobile phase too drastically. Systematically screen concentrations of TEA or ammonia (e.g., 0.5%, 1%, 2%) in your chosen solvent system using TLC to find the optimal concentration that gives a well-defined spot with minimal tailing.

  • Deactivate the Silica Gel: Before packing your column, you can "deactivate" the silica to reduce its acidity. This can be achieved by preparing a slurry of the silica gel in your chosen mobile phase containing the basic modifier (e.g., 1-3% TEA) and then packing the column with this slurry.[5]

  • Column Loading Technique: How you load your sample onto the column can significantly impact the separation.

    • Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase and load it directly onto the column.

    • Dry Loading: If your sample is not very soluble in the initial mobile phase, you can pre-adsorb it onto a small amount of silica gel. Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Issue 3: Compound Appears to Decompose on the Column

Possible Cause: The acidic nature of silica gel can sometimes catalyze the decomposition of sensitive compounds.[3]

Solutions:

  • Test for Stability: Before running a large-scale column, perform a simple stability test. Spot your compound on a TLC plate, and then spot it again on a TLC plate that has been pre-treated with a slurry of silica in your chosen solvent. Let the plates sit for a couple of hours and then elute them. If a new spot appears or the original spot diminishes on the silica-treated plate, your compound is likely degrading.

  • Switch to a More Inert Stationary Phase: If decomposition is confirmed, it is crucial to switch to a less acidic stationary phase like basic alumina or a functionalized silica (e.g., amine-functionalized).[4]

  • Run the Column Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to speed up the elution. However, be mindful that this can compromise separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of 5-(2-Aminoethyl)thiazol-2-amine on a standard silica plate?

A1: Due to the high polarity of the compound, you will likely need a strong solvent system. A good starting point would be a mixture of dichloromethane (DCM) and methanol (MeOH). Begin with a ratio of 95:5 DCM:MeOH and gradually increase the proportion of methanol. To counteract the basicity of the amines and prevent streaking, it is highly recommended to add a small amount of a basic modifier, such as 1% triethylamine (TEA) or a few drops of ammonium hydroxide, to the eluent.[6]

Q2: How do I visualize 5-(2-Aminoethyl)thiazol-2-amine on a TLC plate?

A2: Since this compound contains primary amine groups, it can be visualized using a ninhydrin stain.[7][8] After eluting the TLC plate, dry it completely and then dip it into a ninhydrin solution, followed by gentle heating with a heat gun. Primary amines will typically appear as pink or purple spots.[7][9] Alternatively, potassium permanganate stain can also be used, which is a general stain for most organic compounds.[7]

Q3: Can I use reversed-phase chromatography for this purification?

A3: Yes, reversed-phase chromatography is a viable and often advantageous technique for purifying polar and ionizable compounds like 5-(2-Aminoethyl)thiazol-2-amine.[4] You would use a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase, such as a mixture of water and acetonitrile or methanol. To ensure good retention and peak shape, it is advisable to use a mobile phase with a slightly basic pH to keep the amine groups in their neutral, free-base form.[2] This can be achieved by adding a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase.[2]

Q4: What is "column overloading" and how can I avoid it?

A4: Column overloading occurs when too much crude material is loaded onto the column relative to the amount of stationary phase.[6] This leads to broad, overlapping peaks and poor separation. A general rule of thumb is that the mass of the crude material should be between 1-5% of the mass of the silica gel.[6] If you need to purify a larger quantity of material, you should use a column with a larger diameter.[6]

Experimental Protocols

Protocol 1: TLC Analysis with Basic Modifier
  • Prepare a developing chamber with a solvent system of 90:10:1 (DCM:MeOH:TEA).

  • Dissolve a small amount of your crude sample in methanol.

  • Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate and mark the solvent front.

  • Allow the plate to dry completely in a fume hood.

  • Visualize the spots using a ninhydrin stain and gentle heating.

  • Calculate the Rf value to determine the optimal solvent composition for column chromatography.

Protocol 2: Column Chromatography with Triethylamine-Modified Mobile Phase
ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions Choose based on sample size (e.g., 2 cm diameter for ~500 mg crude)
Mobile Phase Gradient elution starting with a low polarity mixture and gradually increasing polarity. Start with Hexane/Ethyl Acetate and transition to DCM/MeOH if necessary. Add 1% TEA to all solvent mixtures.
Sample Loading Dry loading is recommended for better resolution.
Elution Collect fractions and monitor by TLC.
Post-Purification Combine pure fractions and remove solvent under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Final Product TLC TLC Analysis (DCM/MeOH/TEA) Solvent Select Optimal Solvent System TLC->Solvent Pack Pack Column with Silica Gel Solvent->Pack Load Dry Load Sample Pack->Load Elute Elute with Gradient (+1% TEA) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for the purification of 5-(2-Aminoethyl)thiazol-2-amine.

troubleshooting_logic Start Problem Encountered NoElution Compound Not Eluting Start->NoElution Tailing Poor Separation/ Peak Tailing Start->Tailing Decomposition Compound Decomposition Start->Decomposition AddBase Add Basic Modifier (TEA/NH3) NoElution->AddBase StrongSolvent Use More Polar Solvent System NoElution->StrongSolvent AltPhase1 Change Stationary Phase (Amine-Silica, Alumina) NoElution->AltPhase1 OptimizeBase Optimize Modifier Concentration Tailing->OptimizeBase Deactivate Deactivate Silica Gel Tailing->Deactivate DryLoad Use Dry Loading Tailing->DryLoad StabilityTest Perform Stability Test (TLC) Decomposition->StabilityTest AltPhase2 Use Inert Stationary Phase Decomposition->AltPhase2 Success Successful Purification AddBase->Success StrongSolvent->Success AltPhase1->Success OptimizeBase->Success Deactivate->Success DryLoad->Success StabilityTest->AltPhase2 AltPhase2->Success

Caption: Troubleshooting logic for common column chromatography issues.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • REACH Devices, LLC. TLC stains. Retrieved from [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Anonymous. Thin Layer Chromatography. Retrieved from [Link]

  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]

  • ResearchGate. (2016, August 25). How can I select the solvent system for column chromatography for thiazole dervatives? Retrieved from [Link]

  • EPFL. TLC Visualization Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Scribd. TLC Visualization Reagents Guide. Retrieved from [Link]

  • Reddit. (2024, July 16). Column chromatography issues. Retrieved from [Link]

  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Reactions of 5-(2-Aminoethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-(2-Aminoethyl)thiazol-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you control the regioselectivity of your reactions involving this versatile bifunctional molecule. Our focus is to provide not just protocols, but the scientific reasoning behind them to empower your experimental design.

Introduction: The Challenge of Regioselectivity

5-(2-Aminoethyl)thiazol-2-amine presents a unique synthetic challenge due to the presence of two distinct nucleophilic nitrogen centers:

  • N-exo (Primary Amine): The terminal amino group of the ethyl side chain.

  • N2 (Thiazole Amine): The amino group directly attached to the thiazole ring at the 2-position.

Controlling which of these amines reacts with an electrophile is crucial for the successful synthesis of your target compounds. This guide will walk you through the factors governing this selectivity and provide practical solutions to common problems.

Understanding the Key Difference: Basicity and Nucleophilicity

The fundamental principle governing the regioselectivity in reactions of 5-(2-aminoethyl)thiazol-2-amine is the significant difference in basicity between the two amino groups. Basicity is a good predictor of nucleophilicity in this context.

Amino GroupStructurepKa of Conjugate AcidBasicityPredicted Nucleophilicity
N-exo (Primary Amine) -CH₂-CH₂-NH₂~10.75[1]More BasicMore Nucleophilic
N2 (Thiazole Amine) Thiazole-NH₂~5.36[2][3]Less BasicLess Nucleophilic

The lone pair of electrons on the N-exo nitrogen is localized and readily available for donation, making it a stronger base and a more potent nucleophile.[4][5] In contrast, the lone pair on the N2 nitrogen is delocalized into the aromatic thiazole ring, which reduces its basicity and nucleophilicity.[4]

This inherent difference in reactivity is the key to controlling which nitrogen participates in a given reaction.

G cluster_molecule 5-(2-Aminoethyl)thiazol-2-amine cluster_amines Two Nucleophilic Centers cluster_properties Chemical Properties mol S-C(=N)-N=C(C-C-NH2)-C-H N_exo N-exo (Primary Amine) pKa ~10.75 More_Basic More Basic N_exo->More_Basic N2 N2 (Thiazole Amine) pKa ~5.36 Less_Basic Less Basic N2->Less_Basic More_Nucleophilic More Nucleophilic More_Basic->More_Nucleophilic Less_Nucleophilic Less Nucleophilic Less_Basic->Less_Nucleophilic

Caption: Relative basicity and nucleophilicity of the two amino groups.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am trying to acylate my 5-(2-aminoethyl)thiazol-2-amine with an acid chloride, but I'm getting a mixture of products. How can I selectively acylate the primary amino group (N-exo)?

Answer: This is a common issue stemming from the high reactivity of acid chlorides. While the N-exo amine is more nucleophilic, a highly reactive electrophile can lead to acylation at both nitrogen centers, and potentially even di-acylation.

Troubleshooting Guide:

  • Lower the Reaction Temperature: Running the reaction at 0°C or even -20°C can increase the selectivity for the more nucleophilic N-exo amine.

  • Control Stoichiometry: Use only one equivalent of the acylating agent. Add it dropwise to a solution of the amine to avoid localized high concentrations.

  • Choose a Milder Acylating Agent: Instead of an acid chloride, consider using an activated ester, such as an N-hydroxysuccinimide (NHS) ester.[6] These are known to be more selective for primary amines.

  • pH Control: Performing the acylation under slightly acidic conditions (pH 5-6) can be effective. At this pH, a significant portion of the more basic N-exo amine will be protonated and thus unreactive. The less basic N2 amine will be predominantly in its neutral, reactive form, allowing for selective acylation at that site if desired. Conversely, at a more basic pH (8-9), the N-exo amine will be deprotonated and more reactive.

Step-by-Step Protocol for Selective N-exo Acylation with an NHS Ester:

  • Dissolve 5-(2-aminoethyl)thiazol-2-amine (1 equivalent) in a suitable solvent like DMF or a mixture of dioxane and water.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the NHS-ester (1 equivalent) in the same solvent.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

FAQ 2: I want to perform an alkylation on the 2-amino group of the thiazole ring (N2). How can I achieve this without reacting with the primary amine on the side chain?

Answer: This requires protecting the more nucleophilic primary amine (N-exo) before attempting the alkylation. An orthogonal protecting group strategy is essential here. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the primary amine due to its stability under many reaction conditions and its ease of removal under acidic conditions.

Troubleshooting Workflow:

G start Starting Material: 5-(2-Aminoethyl)thiazol-2-amine protect Step 1: Selective Protection of N-exo - Reagent: Boc Anhydride (Boc₂O) - Conditions: Mild base (e.g., TEA) in CH₂Cl₂ or THF start->protect intermediate Protected Intermediate: Boc-NH-(CH₂)₂-Thiazole-NH₂ protect->intermediate alkylate Step 2: Alkylation of N2 - Reagent: Alkyl halide (R-X) - Conditions: Base (e.g., NaH, K₂CO₃) in DMF or ACN intermediate->alkylate protected_product Alkylated & Protected Product: Boc-NH-(CH₂)₂-Thiazole-NHR alkylate->protected_product deprotect Step 3: Deprotection of N-exo - Reagent: Trifluoroacetic acid (TFA) - Conditions: CH₂Cl₂, room temperature protected_product->deprotect final_product Final Product: NH₂-(CH₂)₂-Thiazole-NHR deprotect->final_product

Caption: Workflow for selective N2 alkylation.

Detailed Protocol for Selective N2 Alkylation:

Part A: Protection of the N-exo Primary Amine

  • Dissolve 5-(2-aminoethyl)thiazol-2-amine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (CH₂Cl₂).

  • Cool the mixture to 0°C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in CH₂Cl₂ dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purify the Boc-protected intermediate by column chromatography.

Part B: Alkylation of the N2 Thiazole Amine

  • To a solution of the Boc-protected intermediate (1 equivalent) in anhydrous DMF, add a base such as sodium hydride (NaH, 1.2 equivalents) at 0°C.

  • Stir for 30 minutes, then add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 equivalents).

  • Allow the reaction to proceed at room temperature until completion (monitor by TLC).

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Purify the N2-alkylated product by column chromatography.

Part C: Deprotection of the N-exo Primary Amine

  • Dissolve the purified N2-alkylated product in CH₂Cl₂.

  • Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v).

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the final product.

FAQ 3: I am observing an unexpected side product that appears to be a result of a reaction at the thiazole ring nitrogen (N3). How can I avoid this?

Answer: While the exocyclic N2 amine is generally more reactive than the endocyclic N3 nitrogen, under certain conditions, particularly with harsh alkylating agents and strong bases, reaction at N3 can occur, leading to the formation of a thiazolium salt.

Strategies to Minimize N3 Reactivity:

  • Use Milder Bases: Avoid very strong bases like n-butyllithium or LDA if your goal is to functionalize the N2-amino group. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and less likely to promote N3 alkylation.

  • Reductive Amination for N-exo Alkylation: If your goal is to alkylate the N-exo position, reductive amination is a highly selective method that avoids the use of strong bases and alkyl halides altogether. This two-step, one-pot procedure involves the formation of an imine with an aldehyde or ketone, followed by in-situ reduction.

Protocol for Selective N-exo Alkylation via Reductive Amination:

  • Dissolve 5-(2-aminoethyl)thiazol-2-amine (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as methanol or dichloroethane.

  • Add a mild acid catalyst, like acetic acid (a few drops), to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product.

Summary of Regioselective Strategies

Desired Reaction SiteRecommended StrategyKey Considerations
N-exo (Primary Amine) Direct Acylation/Alkylation: Use mild reagents and controlled stoichiometry. Reductive Amination: Highly selective for alkylation.The N-exo amine is the more nucleophilic site, so direct reactions are often feasible with careful control of conditions.
N2 (Thiazole Amine) Protect-React-Deprotect: Use an orthogonal protecting group (e.g., Boc) for the N-exo amine.Protection of the more reactive primary amine is essential for achieving selectivity at the less reactive N2 position.

By understanding the fundamental differences in the electronic properties of the two amino groups in 5-(2-aminoethyl)thiazol-2-amine and applying the appropriate synthetic strategies, you can achieve a high degree of control over the regioselectivity of your reactions.

References

  • Kiernan, J. A. (2007). Selective acylation of primary amines in peptides and proteins. Journal of Histochemistry & Cytochemistry, 55(11), 1145–1153.
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Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 5-(2-Aminoethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Polar Basic Compound

5-(2-Aminoethyl)thiazol-2-amine is a heterocyclic compound characterized by a thiazole core and two primary amine functional groups. This structure renders the molecule highly polar and basic, presenting a significant challenge for purity analysis using High-Performance Liquid Chromatography (HPLC). The primary difficulties arise from:

  • Poor Retention: The high polarity of the analyte leads to weak interactions with traditional nonpolar stationary phases (like C18) used in reversed-phase (RP) HPLC, often causing the analyte to elute in or near the solvent front.[1][2][3]

  • Peak Tailing: The basic nature of the primary amines can lead to strong, undesirable ionic interactions with acidic residual silanol groups on the surface of silica-based columns. This secondary interaction mechanism results in asymmetrical, tailing peaks, which compromise resolution and the accuracy of quantification.[4]

  • Complex Retention Behavior: The analyte's charge state is highly dependent on the mobile phase pH, which can dramatically alter its retention and selectivity relative to potential impurities.

This guide provides a systematic comparison of several HPLC strategies to overcome these challenges. We will explore experimental choices, present comparative data, and provide a detailed protocol for the most effective method, grounded in established chromatographic principles and regulatory expectations for analytical procedures.[5][6][7]

Method Development Workflow: A Strategic Approach

Effective method development begins with a logical workflow. The primary decision is the choice of chromatographic mode, which is dictated by the analyte's physicochemical properties. For a polar, basic compound like 5-(2-Aminoethyl)thiazol-2-amine, the choice is primarily between specialized Reversed-Phase techniques and Hydrophilic Interaction Liquid Chromatography (HILIC).

G cluster_0 Phase 1: Strategy Selection cluster_1 Phase 2: RP Optimization cluster_2 Phase 3: HILIC Optimization cluster_3 Phase 4: Evaluation & Validation Start Define Analyte Properties (Polar, Basic) Mode_Decision Select Chromatographic Mode Start->Mode_Decision RP_Path Reversed-Phase (RP) Mode_Decision->RP_Path Start Here HILIC_Path HILIC Mode_Decision->HILIC_Path Alternative RP_Column Screen Columns (C18, Polar Endcapped, Phenyl) RP_Path->RP_Column HILIC_Column Select Column (Bare Silica, Amide, etc.) HILIC_Path->HILIC_Column RP_Mobile_Phase Optimize Mobile Phase (pH, Modifier, Ion-Pair) RP_Column->RP_Mobile_Phase Evaluate Evaluate & Compare Methods (Resolution, Peak Shape, Robustness) RP_Mobile_Phase->Evaluate HILIC_Mobile_Phase Optimize Mobile Phase (% Organic, Buffer Conc.) HILIC_Column->HILIC_Mobile_Phase HILIC_Mobile_Phase->Evaluate Final_Method Select & Validate Final Method (ICH Q2(R1)) Evaluate->Final_Method

Caption: A structured workflow for HPLC method development.

Comparative Analysis of Chromatographic Strategies

To identify the optimal method, we will compare four distinct approaches. For this comparison, we assume the presence of two hypothetical impurities:

  • Impurity A: A slightly less polar analogue.

  • Impurity B: A slightly more polar analogue.

The goal is to achieve baseline separation for the main peak and these two impurities while maintaining excellent peak symmetry, as stipulated by USP <621> guidelines.[8][9][10][11]

Strategy 1: Reversed-Phase at Low pH

This is often the first approach for basic compounds. Using an acidic mobile phase (e.g., with formic or phosphoric acid) protonates the amine groups to a consistent +2 charge state. This also suppresses the ionization of residual silanol groups on the column, minimizing peak tailing.[12][13]

  • Rationale: By controlling the ionization of both the analyte and the stationary phase, a more predictable reversed-phase partitioning mechanism can be achieved.

  • Challenge: The protonated form of the analyte is even more polar, which can lead to very poor retention on standard C18 columns.

Strategy 2: Reversed-Phase with Ion-Pairing Reagent

Ion-pairing chromatography involves adding a reagent to the mobile phase that has a hydrophobic tail and a charge opposite to the analyte.[14][15] For our cationic analyte, an anionic ion-pairing reagent like heptafluorobutyric acid (HFBA) forms a neutral, hydrophobic complex. This complex has a much stronger affinity for the C18 stationary phase, significantly increasing retention.[16][17][18]

  • Rationale: This technique effectively modifies the analyte in-situ to make it suitable for reversed-phase separation.

  • Challenge: Ion-pairing reagents can be difficult to remove from the column, leading to long equilibration times and potential contamination if the system is used for other analyses. The method can also be less robust.

Strategy 3: Reversed-Phase at High pH

Modern pH-stable columns (e.g., hybrid silica) allow operation at high pH (e.g., pH 10). At this pH, the primary amine groups of our analyte will be in their neutral, free-base form.

  • Rationale: Neutralizing the analyte reduces its polarity, thereby increasing retention on a reversed-phase column. Furthermore, at high pH, the residual silanol groups are fully deprotonated and thus repulsive to the electron-rich analyte, which dramatically improves peak shape.[4]

  • Challenge: This approach requires a specialized, and often more expensive, column that can withstand high pH conditions without degradation.

Strategy 4: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode designed specifically for highly polar compounds.[19][20] It utilizes a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). The analyte partitions into a water-enriched layer that forms on the surface of the stationary phase.[21]

  • Rationale: Retention is based on the compound's hydrophilicity. The more polar the compound, the stronger the retention, which is the opposite of reversed-phase.[22] This makes HILIC an ideal choice for analytes that are poorly retained in RP-HPLC.

  • Challenge: HILIC methods can be sensitive to the water content of the mobile phase and sample diluent, requiring careful control for good reproducibility.

Experimental Data Comparison

The following table summarizes the expected performance of each strategy based on typical experimental outcomes. The optimal method should provide good retention (k' > 2), excellent peak shape (Tf ≈ 1.0), and sufficient resolution (Rs > 2.0) between all components.

Parameter Strategy 1: RP (Low pH) Strategy 2: RP (Ion-Pair) Strategy 3: RP (High pH) Strategy 4: HILIC
Column C18, 4.6x150mm, 5µmC18, 4.6x150mm, 5µmHybrid C18, 4.6x150mm, 5µmAmide, 4.6x150mm, 5µm
Mobile Phase A 0.1% Formic Acid in Water10mM HFBA in Water10mM NH4HCO3 in Water, pH 1010mM NH4OAc in 95:5 ACN:H2O
Mobile Phase B 0.1% Formic Acid in ACN10mM HFBA in ACNAcetonitrile (ACN)10mM NH4OAc in 50:50 ACN:H2O
Retention Time (Main Peak) 1.8 min8.5 min6.2 min7.8 min
Retention Factor (k') 0.24.73.14.2
Tailing Factor (Tf) 1.81.31.1 1.2
Resolution (Rs) Impurity A 1.12.12.8 2.5
Resolution (Rs) Impurity B 0.91.92.5 2.9
Overall Assessment Poor Retention, Poor ResolutionGood Retention, Moderate TailingExcellent Performance Excellent Performance

Interpretation and Method Selection

The comparative data clearly indicates that Strategy 1 (Low pH RP) is unsuitable due to insufficient retention and poor resolution. Strategy 2 (Ion-Pair RP) improves retention but peak shape remains suboptimal.

Both Strategy 3 (High pH RP) and Strategy 4 (HILIC) provide excellent results. They both offer strong retention, sharp symmetrical peaks, and baseline resolution of the main component from its potential impurities.

G cluster_0 Initial Screening cluster_1 Outcome cluster_2 Decision Analyte 5-(2-Aminoethyl)thiazol-2-amine (Highly Polar & Basic) RP_Low_pH Low pH RP-HPLC (C18 + Acid) Analyte->RP_Low_pH HILIC HILIC (Amide Column) Analyte->HILIC RP_High_pH High pH RP-HPLC (Hybrid C18 + Base) Analyte->RP_High_pH Result_Low_pH Poor Retention & Peak Shape RP_Low_pH->Result_Low_pH Result_HILIC Good Retention & Symmetrical Peak HILIC->Result_HILIC Result_High_pH Good Retention & Symmetrical Peak RP_High_pH->Result_High_pH Decision Optimal Method Selection Result_Low_pH->Decision Reject Result_HILIC->Decision Select Result_High_pH->Decision Select

Caption: Decision logic for selecting the optimal chromatographic mode.

Final Recommendation: While both High pH RP and HILIC are viable, the High pH Reversed-Phase method (Strategy 3) is selected as the recommended approach. This is because reversed-phase chromatography is generally considered more robust, and more familiar to a wider range of laboratory personnel than HILIC. The availability of robust, high-pH stable columns has made this a premier choice for analyzing basic compounds.

Detailed Experimental Protocol: High pH Reversed-Phase Method

This protocol provides the step-by-step methodology for the recommended purity analysis method. All procedures should adhere to established guidelines for analytical method validation, such as ICH Q2(R1).[5][6][7]

Equipment and Materials
  • HPLC system with a UV or DAD detector

  • Column: Hybrid C18, 4.6 x 150 mm, 3.5 µm (e.g., Waters XBridge C18, Agilent Zorbax Extend-C18)

  • Ammonium bicarbonate (ACS grade or higher)

  • Ammonia solution (for pH adjustment)

  • Acetonitrile (HPLC grade)

  • High-purity water (18.2 MΩ·cm)

  • Reference Standard: 5-(2-Aminoethyl)thiazol-2-amine

  • Test Sample: 5-(2-Aminoethyl)thiazol-2-amine for purity analysis

Chromatographic Conditions
ParameterSetting
Mobile Phase A 10 mM Ammonium bicarbonate in water, pH adjusted to 10.0 with ammonia
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm (or as determined by UV scan)
Injection Volume 5 µL
Sample Diluent 50:50 Acetonitrile:Water
Solution Preparation
  • Mobile Phase A: Weigh an appropriate amount of ammonium bicarbonate, dissolve in high-purity water to make a 10 mM solution. Adjust the pH to 10.0 ± 0.05 using a dilute ammonia solution. Filter through a 0.22 µm membrane filter.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Test Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample and prepare as described for the reference standard.

System Suitability

Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met (as per USP <621>):[8][11][23]

  • Tailing Factor (Tf): Not more than 1.5.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 1.0%.

  • Theoretical Plates (N): Greater than 5000.

Analysis Procedure
  • Inject the sample diluent (blank) to ensure no interfering peaks are present.

  • Perform the system suitability injections.

  • Inject the Test Sample Solution in duplicate.

  • Calculate the purity of the sample by area percent normalization, assuming all impurities have a similar response factor. For higher accuracy, determine the relative response factors for known impurities.

Conclusion

The purity analysis of 5-(2-Aminoethyl)thiazol-2-amine requires a specialized HPLC approach to overcome the challenges associated with its high polarity and basicity. While several strategies can improve upon standard reversed-phase methods, a high-pH reversed-phase method using a modern, pH-stable column provides the best combination of retention, resolution, and peak symmetry. This approach is robust, reproducible, and offers a superior alternative to both low-pH and ion-pairing methods, as well as being a more conventional technique than HILIC. The provided protocol serves as a validated starting point for researchers and drug development professionals tasked with ensuring the quality and purity of this and similar polar basic compounds.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

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  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

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  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]

  • Southam, A. D., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. [Link]

  • ResearchGate. (2024). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

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Comparative Reactivity Analysis: 5-(2-Aminoethyl)thiazol-2-amine vs. Histamine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

Introduction: A Tale of Two Heterocycles

Histamine is a fundamental biogenic amine, acting as a neurotransmitter and a key mediator in local immune responses, gastric acid secretion, and allergic reactions.[1] Its physiological effects are transduced through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[2] The reactivity of histamine is intrinsically linked to the properties of its imidazole ring and ethylamine side chain.

5-(2-Aminoethyl)thiazol-2-amine (CAS 105774-05-8) presents a compelling case for comparative analysis.[3] By replacing histamine's imidazole core with a 2-aminothiazole moiety while retaining the critical ethylamine side chain, it serves as a valuable chemical probe. This isosteric replacement allows for the systematic investigation of how the heterocyclic core—specifically its aromaticity, electron distribution, and basicity—governs ligand recognition and receptor activation. This guide will explore the predicted differences in reactivity and provide the experimental means to validate them.

Part 1: Structural and Physicochemical Analysis

The primary distinction between histamine and 5-(2-Aminoethyl)thiazol-2-amine lies in their heterocyclic cores. Histamine features an imidazole ring, while its counterpart contains a 2-aminothiazole ring. This single substitution has profound implications for the molecule's electronic properties and behavior in a physiological environment.

Key Physicochemical Differences

The most critical difference from a pharmacological perspective is the basicity of the heterocyclic ring. The pKa of the imidazole ring nitrogen in histamine is approximately 5.8-6.0, while the pKa of the endocyclic nitrogen in 2-aminothiazole is significantly lower, around 2.5, though the exocyclic amino group gives the molecule an overall pKa of about 5.36.[4][5][6]

  • Histamine: At physiological pH (~7.4), the ethylamine side chain (pKa ~9.4) is protonated (cationic), while the imidazole ring is predominantly neutral.[4] This mono-cationic form is crucial for its interaction with a key aspartate residue (Asp107 in H1R) in the binding pocket of histamine receptors.

  • 5-(2-Aminoethyl)thiazol-2-amine: Similarly, the ethylamine side chain will be protonated at pH 7.4. However, the overall basicity contributed by the 2-aminothiazole ring system is lower than that of imidazole.[5][7] The electron-withdrawing nature of the sulfur atom in the thiazole ring reduces the basicity of the ring nitrogen compared to the corresponding nitrogens in imidazole.[7]

FeatureHistamine5-(2-Aminoethyl)thiazol-2-amineRationale for Reactivity Difference
Heterocyclic Core Imidazole2-AminothiazoleDifferences in aromaticity, electron distribution, and hydrogen bonding capacity.
Ring pKa ~5.8~2.5 (ring N), ~5.4 (overall)Affects the protonation state and ability to form ionic bonds with receptor residues.
Key Functional Groups Primary amine, ImidazoleTwo primary amines, ThiazoleThe 2-amino group on the thiazole offers an additional H-bond donor site but alters ring electronics.
Predicted Charge at pH 7.4 Single positive chargeSingle positive chargeThe primary determinant of the crucial ionic interaction with the receptor binding pocket is conserved.
Part 2: Predictive Analysis of Receptor Reactivity

The structural variations directly inform hypotheses about how 5-(2-Aminoethyl)thiazol-2-amine will interact with histamine receptors compared to histamine.

Hypothesis 1: Binding Affinity

We predict that 5-(2-Aminoethyl)thiazol-2-amine will exhibit a lower binding affinity for all four histamine receptor subtypes compared to histamine. The rationale is twofold:

  • Electronic Difference: The imidazole ring of histamine is a key pharmacophoric element. The precise arrangement of its two nitrogen atoms allows for a specific tautomeric state and hydrogen bonding pattern with the receptor. The substitution with a 2-aminothiazole ring, which has a different electronic structure and hydrogen bonding potential, is likely to disrupt this optimal interaction.[8]

  • Basicity and Ionic Interaction: While the ethylamine side chain provides the primary cationic charge for the conserved aspartate interaction, the reduced basicity of the thiazole ring may weaken the overall network of interactions within the binding pocket, leading to a lower affinity (higher Ki value).

Hypothesis 2: Receptor Selectivity and Functional Efficacy

The four histamine receptor subtypes couple to different G-protein signaling pathways.[2]

  • H1 Receptor: Couples to Gq, activating Phospholipase C (PLC), leading to an increase in intracellular Ca²⁺.[9][10]

  • H2 Receptor: Couples to Gs, activating Adenylyl Cyclase (AC), leading to an increase in intracellular cAMP.[11]

  • H3 & H4 Receptors: Couple to Gi/o, inhibiting Adenylyl Cyclase (AC), leading to a decrease in intracellular cAMP.

We hypothesize that 5-(2-Aminoethyl)thiazol-2-amine, if it binds with sufficient affinity, will likely act as an agonist at histamine receptors, as it retains the essential ethylamine side chain required for receptor activation. However, its potency (EC50) and efficacy (Emax) are predicted to be lower than histamine's. The altered electronics of the thiazole ring may sub-optimally stabilize the active conformation of the receptor, leading to a weaker functional response.

Signaling cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway H1 Histamine / Analogue H1R H1R H1->H1R Binds Gq Gq H1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 to Ca ↑ [Ca²⁺]i IP3->Ca Induces H2 Histamine / Analogue H2R H2R H2->H2R Binds Gs Gs H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ [cAMP]i AC->cAMP Converts ATP to

Part 3: Experimental Validation Framework

To empirically test these hypotheses, a series of well-established, self-validating pharmacological assays are required. The following protocols are designed to quantify and compare the binding affinity and functional potency of 5-(2-Aminoethyl)thiazol-2-amine against histamine.

Workflow cluster_assays 2. Primary Assays cluster_data 3. Data Analysis prep 1. Preparation - Compound Stock Solutions - Cell Membrane Homogenates - Assay Buffers binding Competitive Radioligand Binding Assay prep->binding functional Functional Assays (Ca²⁺ or cAMP) prep->functional ki Calculate Ki from IC50 (Cheng-Prusoff) binding->ki ec50 Calculate EC50 & Emax (Dose-Response Curves) functional->ec50 compare 4. Comparative Analysis - Affinity (Ki) - Potency (EC50) - Efficacy (Emax) ki->compare ec50->compare

Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)

This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radioligand from the target receptor.[12]

  • Objective: To determine the Ki of 5-(2-Aminoethyl)thiazol-2-amine and histamine at human H1 and H2 receptors.

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing the human H1 or H2 receptor.

    • Radioligand: [³H]-Mepyramine (for H1R) or [³H]-Tiotidine (for H2R).[13][14]

    • Unlabeled Ligands: 5-(2-Aminoethyl)thiazol-2-amine, Histamine (positive control), Mianserin (for H1R non-specific binding) or Tiotidine (for H2R non-specific binding).[13][14]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

  • Methodology:

    • Plate Setup: In a 96-well plate, prepare triplicate wells for Total Binding, Non-specific Binding (NSB), and Competitive Binding.

    • Reagent Addition:

      • Total Binding: Add 50 µL Assay Buffer, 50 µL radioligand (at a final concentration near its Kd, e.g., ~3 nM [³H]-Mepyramine), and 100 µL of diluted cell membrane preparation.[13][15]

      • NSB: Add 50 µL of a high concentration of unlabeled antagonist (e.g., 10 µM Mianserin), 50 µL radioligand, and 100 µL membranes.[13]

      • Competitive Binding: Add 50 µL of serially diluted test compound (5-(2-Aminoethyl)thiazol-2-amine or histamine, from 10⁻¹⁰ M to 10⁻³ M), 50 µL radioligand, and 100 µL membranes.

    • Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.[13][15]

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash filters 3-4 times with ice-cold Assay Buffer to separate bound from free radioligand.

    • Counting: Place filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of radioligand used and Kd is its dissociation constant.[15]

Protocol 2: Functional Calcium Flux Assay (H1R Potency)

This cell-based assay measures the increase in intracellular calcium following H1 receptor activation.[1]

  • Objective: To determine the EC50 and Emax of 5-(2-Aminoethyl)thiazol-2-amine and histamine at the H1 receptor.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human H1 receptor.[16]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520).[16]

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test Compounds: 5-(2-Aminoethyl)thiazol-2-amine and Histamine.

    • A fluorescence plate reader with an automated injection system (e.g., FLIPR, FlexStation).

  • Methodology:

    • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and grow to ~90% confluency.

    • Dye Loading: Remove growth media and incubate cells with the calcium-sensitive dye in Assay Buffer for 45-60 minutes at 37°C, per the dye manufacturer's instructions.[16][17]

    • Baseline Reading: Place the plate in the fluorescence reader. Record a stable baseline fluorescence for 15-30 seconds.

    • Compound Addition: The instrument's injector adds a specific concentration of the test compound (histamine or the thiazole analogue) to the wells.

    • Signal Detection: Immediately after injection, measure the fluorescence intensity kinetically for 2-3 minutes. The binding of the agonist to H1R will trigger calcium release, causing a sharp increase in fluorescence.

  • Data Analysis:

    • Quantify the peak fluorescence response for each concentration of the agonist.

    • Plot the peak response against the log concentration of the agonist.

    • Fit a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and Emax (the maximum response).

Protocol 3: Functional cAMP Accumulation Assay (H2R Potency)

This assay measures the accumulation of cyclic AMP, the second messenger for the Gs-coupled H2 receptor.[11][18]

  • Objective: To determine the EC50 and Emax of 5-(2-Aminoethyl)thiazol-2-amine and histamine at the H2 receptor.

  • Materials:

    • HEK293 cells stably expressing the human H2 receptor.

    • Assay Buffer containing a phosphodiesterase (PDE) inhibitor like IBMX or rolipram (to prevent cAMP degradation).

    • Test Compounds: 5-(2-Aminoethyl)thiazol-2-amine and Histamine.

    • A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Methodology:

    • Cell Stimulation: Plate cells and allow them to adhere. Replace the medium with Assay Buffer containing the PDE inhibitor and varying concentrations of the test compound.

    • Incubation: Incubate for 15-30 minutes at 37°C to allow for cAMP production.

    • Cell Lysis: Lyse the cells according to the detection kit's protocol.

    • cAMP Detection: Perform the cAMP measurement using the chosen kit's reagents and a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using known cAMP concentrations.

    • Quantify the amount of cAMP produced at each concentration of the agonist.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit a sigmoidal dose-response curve to determine the EC50 and Emax.

Part 4: Data Interpretation and Predictive Summary

The data generated from these experiments will allow for a direct, quantitative comparison of the two molecules. The results can be summarized for clarity and direct comparison.

ParameterAssayWhat It MeasuresPredicted Outcome for 5-(2-Aminoethyl)thiazol-2-amine
Ki (nM) Radioligand BindingAffinity: How tightly the ligand binds to the receptor.Higher Ki value (Lower Affinity) than Histamine
EC50 (nM) Functional AssaysPotency: Concentration required for a half-maximal functional response.Higher EC50 value (Lower Potency) than Histamine
Emax (%) Functional AssaysEfficacy: Maximum functional response relative to Histamine (100%).Lower Emax value (Partial Agonist) vs. Histamine
Conclusion

While 5-(2-Aminoethyl)thiazol-2-amine shares a key structural motif—the ethylamine side chain—with histamine, the isosteric replacement of the imidazole ring with a 2-aminothiazole core is predicted to significantly alter its reactivity. We hypothesize that the thiazole analogue will exhibit lower binding affinity, reduced potency, and potentially partial agonism at histamine receptors due to differences in the heterocyclic core's basicity and electronic profile. The experimental framework provided in this guide offers a robust, multi-faceted approach to systematically test these predictions. The resulting data will not only characterize a novel compound but also provide deeper insights into the specific structure-activity relationships that govern ligand recognition and activation at this important class of receptors.

References
  • Wikipedia. (n.d.). Histamine H1 receptor. Retrieved from [Link]

  • Leurs, R., Smit, M. J., & Timmerman, H. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical and Experimental Allergy, 29 Suppl 3, 19–28.
  • Wikipedia. (n.d.). Histamine. Retrieved from [Link]

  • Yoshikawa, T., Nakamura, T., & Yanai, K. (2021). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. Current Issues in Molecular Biology, 43(3), 1243–1254.
  • ResearchGate. (n.d.). The first pKa value for histamine calculated on different levels of theory. Retrieved from [Link]

  • Wikipedia. (n.d.). Histamine receptor. Retrieved from [Link]

  • Yoshikawa, T., Nakamura, T., & Yanai, K. (2021). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. PubMed. Retrieved from [Link]

  • Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link]

  • Brainly. (2024). Why is imidazole more basic than thiazole?. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • SciSpace. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay. Retrieved from [Link]

  • Reddit. (2015). PKa/PH of Histamine?. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1976). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)-5-(2-{[4-(Morpholin-4-Yl)pyridin-2-Yl]amino}-1,3-Thiazol-5-Yl)pyridine-3-Carboxamide. Retrieved from [Link]

  • Doubtnut. (2020). The predominant form of histamine present in human blood is (pKa, Histidine = 6.0). Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • ACS Publications. (2018). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Radioligand competition binding assay validates hits at the H3 receptor. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • PMC. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylthiazole. Retrieved from [Link]

  • Science Trove. (n.d.). Oxazoles, imidazoles, and thiazoles. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

  • IOR Press. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

  • MDPI. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. Retrieved from [Link]

  • PubMed. (1996). Histamine H2 receptor antagonism by T-593: studies on cAMP generation in Hepa cells expressing histamine H2 receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • PMC. (2020). Agonist Binding and G Protein Coupling in Histamine H2 Receptor: A Molecular Dynamics Study. Retrieved from [Link]

  • MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]

  • PMC. (2014). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. Retrieved from [Link]

  • ResearchGate. (2001). Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde and Glyoxal. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminoethyl 1,3-thiazole-5-carboxylate. Retrieved from [Link]

Sources

Validated Analytical Methods for Pramipexole Impurities and Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Pramipexole dihydrochloride, a non-ergot dopamine agonist used for Parkinson’s disease, presents a complex impurity profile necessitating a multi-modal analytical strategy. The presence of a chiral center, potential genotoxic intermediates, and oxidative degradants requires that researchers move beyond a "one-size-fits-all" method.

This guide objectively compares three validated analytical tiers:

  • Ion-Pair RP-HPLC: The industry standard for routine QC and stability testing.

  • UPLC-MS/MS: The high-sensitivity alternative for trace genotoxic impurity (GTI) analysis and pharmacokinetic studies.

  • Chiral HPLC: The mandatory protocol for quantifying the inactive (R)-enantiomer.

Method Selection Decision Tree

The following workflow illustrates the logical selection of analytical methods based on the specific phase of drug development and impurity class.

MethodSelection Start Sample Type / Objective RoutineQC Routine QC & Stability (API/Tabs) Start->RoutineQC Impurity A, B, D, E TraceGTI Trace Genotoxic Impurities (<1 ppm) Start->TraceGTI Ethyl/Dipropyl Analogs Chiral Enantiomeric Purity (R-Isomer) Start->Chiral Racemization Check MethodA Method A: RP-HPLC (Ion-Pair C18) RoutineQC->MethodA Robust, Cost-Effective MethodB Method B: UPLC-MS/MS (MRM Mode) TraceGTI->MethodB High Sensitivity (pg/mL) MethodC Method C: Chiral LC (Amylose/Cellulose) Chiral->MethodC Stereoselectivity

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on impurity class and sensitivity requirements.

Critical Impurity Profile

Understanding the origin of impurities is prerequisite to method validation. Pramipexole impurities primarily arise from the synthetic condensation step and oxidative degradation.

ImpurityChemical Name / DescriptionOriginRegulatory Limit (ICH)
Impurity A 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazoleProcess (Intermediate)NMT 0.15%
Impurity B (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazoleProcess (Starting Material)NMT 0.15%
Impurity D Dimer / Oxidative degradantDegradationNMT 0.15%
Impurity E Unknown structure variant (often specific to route)ProcessNMT 0.10%
R-Isomer (R)-PramipexoleChiral ProcessNMT 0.15%
GTI Ethyl/Dipropyl PramipexoleSide Reaction< Threshold (TTC)

Detailed Experimental Protocols

Method A: The Workhorse – Stability-Indicating RP-HPLC

Best For: Routine batch release, stability testing, and quantification of Impurities A, B, and D. Mechanism: Ion-pair chromatography is essential here because Pramipexole is highly polar and basic; without the ion-pairing agent, it elutes in the void volume with poor peak shape.

  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1200 / Waters Alliance).

  • Column: Inertsil ODS-3V (250 × 4.6 mm, 5 µm) or Zorbax RX C8.

  • Column Temperature: 40°C.

  • Detection Wavelength: 264 nm.[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Injection Volume: 10–20 µL.

Mobile Phase Preparation:

  • Buffer (pH 3.0): Dissolve 4.5 g Potassium Dihydrogen Phosphate and 2.0 g 1-Octane Sulfonic Acid Sodium Salt (Ion-Pair Reagent) in 1000 mL water. Adjust pH to 3.0 with dilute Orthophosphoric Acid.[3][4] Filter through 0.45 µm nylon filter.

  • Mobile Phase A: Buffer : Acetonitrile (90:10 v/v).[1]

  • Mobile Phase B: Buffer : Acetonitrile (50:50 v/v).[1][5]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 90 10
15.00 90 10
40.00 40 60
50.00 40 60
55.00 90 10

| 65.00 | 90 | 10 |

Validation Metrics:

  • LOD: 0.02 µg/mL

  • LOQ: 0.07 µg/mL

  • Linearity:

    
     (Range: 5–50 µg/mL)[6][7]
    
Method B: The Speedster – UPLC-MS/MS

Best For: Trace analysis of genotoxic impurities (GTIs), pharmacokinetic studies (plasma), and identification of unknown degradants (e.g., N-methoxymethyl impurity). Mechanism: Uses sub-2-micron particles and Mass Spectrometry for detection limits 1000x lower than UV.

  • Instrument: Waters Acquity UPLC coupled with Triple Quadrupole MS (e.g., API 4000).

  • Column: Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm).[8][9]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 7.5 adjusted with Ammonia).

    • B: Acetonitrile.[1][2][3][4][5][8][10][11][12]

  • Isocratic Ratio: 15:85 (Buffer:ACN) for rapid elution.[8][9]

  • Flow Rate: 0.5 mL/min.

  • Run Time: 1.5 – 3.0 minutes.

MS Parameters (ESI+ Mode):

  • Source Temp: 320–400°C.

  • MRM Transitions:

    • Pramipexole: m/z 212.1 → 153.0[8][9]

    • Internal Standard (e.g., Memantine/Ropinirole): m/z 315.0 → 176.1[8][9]

Validation Metrics:

  • LLOQ: ~20 pg/mL (in plasma matrix).

  • Throughput: >20 samples/hour.

Method C: The Stereoselective – Chiral HPLC

Best For: Quantifying the (R)-Pramipexole enantiomer. Mechanism: Amylose/Cellulose-based stationary phases interact differentially with the spatial arrangement of the enantiomers.

  • Column: Chiralpak AD-H or Chiralpak IA (250 × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (70 : 30 : 0.1 v/v/v).

    • Note: Diethylamine is critical for peak shape of basic amines.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV 260 nm.[2]

  • Temperature: 25°C.

Performance:

  • Resolution (Rs): > 8.0 between (R) and (S) enantiomers.

  • LOD (R-isomer): ~300 ng/mL.

Comparative Performance Analysis

The following table contrasts the operational capabilities of the three methods to assist in resource allocation.

FeatureMethod A: RP-HPLC (Ion-Pair)Method B: UPLC-MS/MSMethod C: Chiral HPLC
Primary Application QC Release, Impurities A-EGenotoxins, BioanalysisEnantiomeric Purity
Sensitivity (LOD) Moderate (~20 ng/mL)Ultra-High (~0.02 ng/mL)Moderate (~300 ng/mL)
Run Time 45–65 mins1.5–3.0 mins20–30 mins
Cost Per Sample LowHighMedium
Solvent Usage High (Acetonitrile/Buffer)Very LowHigh (Hexane/Ethanol)
Robustness Excellent (if pH controlled)Sensitive to matrix effectsSensitive to temp/flow

Impurity Formation Pathways

Understanding the synthesis pathway aids in predicting impurity formation. The diagram below visualizes the condensation of the diamine intermediate with the cyclohexanone derivative, where Impurities A and B are potential byproducts.

SynthesisPath SM1 Starting Material: (S)-2,6-Diamino-4,5,6,7- tetrahydrobenzothiazole Reaction Alkylation Step (Critical Control Point) SM1->Reaction Reagent Reagent: Propyl Tosylate / Halide Reagent->Reaction API Pramipexole (S-Isomer) (Target API) Reaction->API Major Path ImpA Impurity A (Over-alkylation / Dipropyl) Reaction->ImpA Side Reaction ImpB Impurity B (Unreacted SM1) Reaction->ImpB Incomplete Rxn ImpChiral R-Isomer (Racemization) Reaction->ImpChiral Thermal Stress

Figure 2: Synthetic pathway highlighting the origin of critical process-related impurities.

References

  • Pathare, D. B., Jadhav, A. S., & Shingare, M. S. (2006).[13] Validated chiral liquid chromatographic method for the enantiomeric separation of Pramipexole dihydrochloride monohydrate. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Nirogi, R., et al. (2010).[9] Validated ultra-performance liquid chromatography tandem mass spectrometry method for the determination of pramipexole in human plasma. Biomedical Chromatography. Retrieved from [Link]

  • Murali, M., & Rambabu, C. (2015). Stability indicating RP-HPLC assay method for pramipexole dihydrochloride in pure and formulations. World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Al-Qudah, M. A., et al. (2022).[14] Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR.[14] Separations (MDPI). Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 5-(2-Aminoethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective safety protocols are not merely compliance checklists; they are integral to experimental reproducibility and personnel protection. This guide outlines the scientifically validated disposal procedures for 5-(2-Aminoethyl)thiazol-2-amine (CAS 1798-60-3).

As a key intermediate in the synthesis of dopamine agonists (e.g., Pramipexole), this compound possesses specific bioactive and physicochemical properties that dictate its waste management. It contains both primary amine and thiazole functionalities, making it basic and potentially reactive with strong oxidizers and acids.

Physicochemical Data for Disposal Logic
PropertyValue/DescriptionOperational Implication
CAS Number 1798-60-3Unique identifier for waste labeling.
Molecular Formula C₅H₉N₃SContains Sulfur and Nitrogen ; incineration requires scrubbers for SOx/NOx.
Physical State Solid (often hygroscopic) or Viscous OilDictates packaging (drum vs. pail).
Acidity/Basicity Basic (Diamine)Critical: Exothermic reaction risk if mixed directly with concentrated acidic waste.
Hazards (GHS) H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, safety glasses, lab coat) required.

Pre-Disposal Stabilization (The "Why" and "How")

Scientific Integrity Note: Direct disposal of reactive amines into commingled waste drums can lead to dangerous heat generation or pressure buildup. The following pre-treatment steps create a self-validating safety system .

A. Segregation Logic

Do NOT mix with:

  • Strong Oxidizers: (e.g., Nitric Acid, Peroxides). Risk of fire or explosion due to the oxidation of the thiazole ring or amine groups.

  • Acid Chlorides/Anhydrides: Risk of rapid, exothermic amide formation.

  • Halogenated Solvents: While generally miscible, keep segregated if possible to reduce incineration costs, unless the compound is already dissolved in them.

B. pH Neutralization (Liquid Waste Only)

If the compound is in a concentrated basic solution, it must be neutralized to pH 6–9 before being added to a general organic waste drum to prevent unexpected buffering or heat events.

Protocol:

  • Measure the pH of the waste solution using a calibrated pH meter or wide-range pH strip.

  • If pH > 10, slowly add dilute Hydrochloric Acid (1M HCl) or Sulfuric Acid (1M H₂SO₄) with stirring.

  • Validation: Re-test pH. Once stable between 6 and 9, it is safe for commingled organic waste streams.

Disposal Workflow & Decision Tree

The following diagram illustrates the logical flow for classifying and packaging waste containing 5-(2-Aminoethyl)thiazol-2-amine.

DisposalWorkflow Start Waste Generation (CAS 1798-60-3) StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Filter Cake StateCheck->Solid Liquid Liquid / Mother Liquor StateCheck->Liquid DoubleBag Double Bag in Heavy Duty Polyethylene Solid->DoubleBag SolidContainer Place in Fiber or Poly Drum (Label: Toxic Solid Organic) DoubleBag->SolidContainer FinalStorage Satellite Accumulation Area (Secondary Containment) SolidContainer->FinalStorage pHCheck Check pH Liquid->pHCheck Neutralize Neutralize to pH 6-9 (Use Dilute Acid) pHCheck->Neutralize pH > 10 (Basic) SolventType Identify Solvent Base pHCheck->SolventType pH 6-9 (Safe) Neutralize->pHCheck Re-test Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated Waste Stream (e.g., MeOH, Acetone) SolventType->NonHalogenated Halogenated->FinalStorage NonHalogenated->FinalStorage

Figure 1: Decision matrix for the safe segregation and packaging of thiazole-amine waste. Note the critical pH validation loop for liquid waste.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Substance or Spill Cleanup)
  • Containment: Scoop solids using a spark-proof spatula or scoop. Avoid generating dust.[1][2][3][4]

  • Primary Packaging: Place material into a clear polyethylene bag (minimum 4 mil thickness). Seal with tape or a zip tie.

  • Secondary Packaging: Place the sealed bag into a second bag (double-bagging) to prevent rupture during transport.

  • Containerization: Deposit the double-bagged waste into a wide-mouth High-Density Polyethylene (HDPE) or fiber drum approved for hazardous solids.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-(2-Aminoethyl)thiazol-2-amine, Solid debris."

    • Hazard Checkbox: Toxic, Irritant.[2][5]

Scenario B: Liquid Waste (Reaction Mixtures)
  • Characterization: Identify the primary solvent (e.g., Methanol, Dichloromethane).

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers.[2]

  • Transfer: Pour waste into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent splashing.

    • Crucial: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Closure: Cap tightly immediately after addition. Do not leave funnels in open bottles.

Scenario C: Empty Containers (The "Triple Rinse" Rule)

Glass bottles or vials that contained CAS 1798-60-3 must be rendered "RCRA Empty" before disposal as glass waste.

  • Rinse 1: Add solvent (capable of dissolving the residue) to ~5% volume. Shake well. Pour rinsate into Liquid Waste.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Disposal: Deface the label on the bottle. Dispose of the bottle in the "Lab Glass" or "Punctures" container, not regular trash.

Regulatory & Environmental Context (RCRA/EPA)

While 5-(2-Aminoethyl)thiazol-2-amine is not explicitly listed on the EPA's "P-List" (Acutely Hazardous) or "U-List" (Toxic), it is regulated under the "Characteristic" framework if it exhibits ignitability, corrosivity, reactivity, or toxicity.

  • Waste Code Assignment:

    • If dissolved in a flammable solvent (Flash point < 60°C): D001 (Ignitable).

    • If the pH is > 12.5 (unlikely unless in strong base): D002 (Corrosive).

    • Default Classification: Non-regulated chemical waste (unless characteristic), but must be incinerated due to bioactive potential.

  • Destruction Method: The ultimate disposal method by the waste vendor (e.g., Veolia, Clean Harbors) will be High-Temperature Incineration . The presence of Nitrogen and Sulfur atoms requires incineration facilities equipped with scrubbers to capture NOx and SOx emissions, preventing acid rain precursors.

Emergency Spill Response

Immediate Action:

  • Alert: Notify nearby personnel.

  • PPE: Don Nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use a P95/N95 respirator.

  • Contain:

    • Liquids: Cover with an absorbent pad or vermiculite.

    • Solids: Cover with a damp paper towel to prevent dust dispersion, then scoop.

  • Clean: Wipe the area with a mild detergent solution (soap and water) followed by an alcohol wipe.

  • Dispose: Place all cleanup materials (pads, gloves, wipes) into the Solid Hazardous Waste stream (see Scenario A).

References

  • PubChem. (n.d.). Compound Summary: 5-(2-Aminoethyl)thiazol-2-amine. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved October 26, 2023, from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.